Dhodh-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H18ClF6N3O3 |
|---|---|
Molecular Weight |
521.8 g/mol |
IUPAC Name |
2-[4-[(Z)-2-(2-chloro-6-fluorophenyl)-1-fluoroethenyl]-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-4-ethyl-5-(hydroxymethyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H18ClF6N3O3/c1-3-31-20(10-33)30-32(21(31)34)18-9-19(35-11(2)22(27,28)29)13(8-17(18)26)16(25)7-12-14(23)5-4-6-15(12)24/h4-9,11,33H,3,10H2,1-2H3/b16-7-/t11-/m0/s1 |
InChI Key |
VRGIITSIPNKYAT-FQKZPNAISA-N |
Isomeric SMILES |
CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)/C(=C/C3=C(C=CC=C3Cl)F)/F)F)CO |
Canonical SMILES |
CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=CC3=C(C=CC=C3Cl)F)F)F)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of DHODH in De Novo Pyrimidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis, as well as for the formation of glycoproteins and phospholipids. Dihydroorotate dehydrogenase (DHODH) is the fourth and only mitochondrial enzyme in this pathway, catalyzing the rate-limiting oxidation of dihydroorotate to orotate. Its unique location, linking pyrimidine biosynthesis to the mitochondrial electron transport chain, and its critical role in sustaining the high nucleotide demand of rapidly proliferating cells, have positioned DHODH as a major therapeutic target. This guide provides a comprehensive overview of DHODH's biochemical function, regulation, and its significance in drug development for cancer, autoimmune disorders, and viral infections.
Biochemical Function and Mechanism of DHODH
DHODH is a flavin mononucleotide (FMN)-dependent enzyme located on the outer surface of the inner mitochondrial membrane.[1] It catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of (S)-dihydroorotate to orotate.[1][2] This is the only redox reaction in the pathway.[3] The electrons from this oxidation are transferred to the mitochondrial electron transport chain via the reduction of ubiquinone (Coenzyme Q) to ubiquinol.[4] This process directly links nucleotide metabolism to cellular respiration.
Human DHODH (hDHODH) is a 43 kDa protein composed of two main domains: an N-terminal α-helical domain that forms a tunnel for the ubiquinone substrate and a C-terminal α/β-barrel domain that contains the FMN cofactor and the active site for dihydroorotate binding. The enzyme functions as a monomer.
The overall reaction catalyzed by DHODH is: (S)-dihydroorotate + Ubiquinone → Orotate + Ubiquinol
The product, orotate, is then transported to the cytosol for the final two steps of Uridine Monophosphate (UMP) synthesis, which is the precursor for all other pyrimidine nucleotides.
The De Novo Pyrimidine Synthesis Pathway
The pathway begins in the cytosol and comprises six enzymatic steps to produce UMP.
-
Steps 1-3 (Cytosol): The multifunctional enzyme CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase) catalyzes the initial three steps, converting glutamine, ATP, and bicarbonate into dihydroorotate.
-
Step 4 (Mitochondria): Dihydroorotate is transported into the mitochondria where DHODH oxidizes it to orotate.
-
Steps 5-6 (Cytosol): Orotate is converted to UMP by the bifunctional enzyme UMP synthase (UMPS), which possesses both orotate phosphoribosyltransferase and OMP decarboxylase activities.
Inhibition of DHODH blocks this critical fourth step, leading to the rapid depletion of the intracellular pyrimidine pool (UMP, UDP, UTP), which is essential for RNA and DNA synthesis. This depletion induces cell cycle arrest, primarily at the S-phase, and can lead to apoptosis in cells highly dependent on this pathway.
Caption: The De Novo Pyrimidine Synthesis Pathway highlighting mitochondrial DHODH.
Regulation of Pyrimidine Synthesis
The de novo pyrimidine synthesis pathway is tightly regulated to meet cellular demands. While DHODH itself is a rate-limiting enzyme, key regulatory inputs occur upstream. Growth factor signaling, particularly through the mTORC1 pathway, can stimulate pyrimidine synthesis. The mTORC1 downstream target, S6K1, directly phosphorylates and activates the CAD enzyme, thereby increasing the production of dihydroorotate, the substrate for DHODH. This links anabolic growth signals directly to the production of nucleotides needed for ribosome biogenesis and cell proliferation.
Caption: Upstream regulation of pyrimidine synthesis by the mTORC1/S6K1 signaling axis.
DHODH as a Therapeutic Target
Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and are particularly dependent on the de novo synthesis pathway. In contrast, quiescent cells often rely on the pyrimidine salvage pathway. This metabolic difference creates a therapeutic window, making DHODH an attractive target for various diseases.
-
Autoimmune Diseases: Activated T and B lymphocytes are key drivers in autoimmune diseases like rheumatoid arthritis and multiple sclerosis. DHODH inhibitors such as Leflunomide and its active metabolite Teriflunomide are approved for these conditions, working by suppressing the proliferation of these immune cells.
-
Cancer: Many tumors are metabolically reliant on de novo pyrimidine production. DHODH inhibitors can starve cancer cells of the necessary building blocks for DNA and RNA synthesis, thereby inhibiting tumor growth. Brequinar, a potent DHODH inhibitor, has shown significant activity in preclinical models of acute myeloid leukemia (AML) and other cancers.
-
Virology: Viruses are dependent on the host cell's machinery for replication, including the pyrimidine synthesis pathway. DHODH inhibition can reduce the availability of nucleosides, thus hindering viral nucleic acid synthesis and exhibiting broad-spectrum antiviral activity.
Quantitative Data on DHODH Inhibitors
The efficacy of DHODH inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against the enzyme and against cell growth.
| Compound | Target | Enzymatic IC50 | Cell Line | Cell Growth IC50 | Reference(s) |
| Leflunomide | Human DHODH | - | KYSE510 (ESCC) | 108.2 µM | |
| KYSE450 (ESCC) | 124.8 µM | ||||
| SW620 (CRC) | 173.9 µM | ||||
| Teriflunomide | Human DHODH | - | A/PR/8/34(H1N1) | 35.02 ± 3.33 µM | |
| SARS-CoV-2 | 26.06 ± 4.32 µM | ||||
| Brequinar | Human DHODH | 5.2 nM | HeLa | 0.156 µM (72h) | |
| Dhodh-IN-16 | Human DHODH | 0.396 nM | MOLM-13 | 0.2 nM | |
| Compound 11 | Human DHODH | - | A/PR/8/34(H1N1) | 0.85 ± 0.05 µM | |
| SARS-CoV-2 | 3.60 ± 0.67 µM |
ESCC: Esophageal Squamous Cell Carcinoma; CRC: Colorectal Carcinoma
Key Experimental Protocols
Protocol 1: DHODH Enzymatic Activity Assay (DCIP-Based)
This assay measures DHODH activity by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Substrates: Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10)
-
Indicator Dye: 2,6-dichloroindophenol (DCIP)
-
Test Inhibitor (e.g., Dhodh-IN-16)
-
96-well microplate and plate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate containing reaction buffer, 100 µM CoQ10, and 200 µM DCIP.
-
Add varying concentrations of the test inhibitor to the wells. Include a DMSO vehicle control.
-
Pre-incubate the plate with recombinant human DHODH for 30 minutes at 25°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate DHO to a final concentration of 500 µM.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the reaction rate and plot percent inhibition against inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Proliferation Assay (Luminescent)
This protocol determines the effect of a DHODH inhibitor on the proliferation of a given cell line.
Materials:
-
Cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
Test Inhibitor
-
96-well opaque-walled microplates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density that permits logarithmic growth over the assay period (e.g., 1,000-10,000 cells/well).
-
Allow cells to adhere or recover overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the luminescent cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to untreated controls and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Uridine Rescue Assay
This assay confirms that the observed anti-proliferative effect of a compound is specifically due to the inhibition of de novo pyrimidine synthesis.
Procedure:
-
Perform the cellular proliferation assay (Protocol 2) in parallel on two sets of plates.
-
In the first set, treat cells with the test inhibitor alone.
-
In the second "rescue" set, co-treat the cells with the test inhibitor and a saturating concentration of uridine (e.g., 100 µM). Uridine can be utilized by the pyrimidine salvage pathway, bypassing the block in de novo synthesis.
-
After the incubation period, measure cell viability in both sets.
-
Data Analysis: An on-target DHODH inhibitor will show a significant rightward shift in its IC50 curve (reduced potency) in the presence of uridine, as the cells are "rescued" from pyrimidine starvation.
Caption: General workflow for the identification and validation of DHODH inhibitors.
Conclusion
Dihydroorotate dehydrogenase stands as a linchpin in cellular metabolism, uniquely bridging the de novo pyrimidine synthesis pathway with mitochondrial respiration. Its essential function in rapidly dividing cells provides a clear rationale for its targeting in a range of human diseases. The clinical success of first-generation inhibitors in autoimmune diseases has validated the therapeutic approach, while ongoing research continues to uncover the potential of next-generation inhibitors for cancer and viral infections. A thorough understanding of DHODH's mechanism, regulation, and the methodologies used to study its inhibition is paramount for the successful development of novel and more effective therapeutics targeting this critical enzyme.
References
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. De novo pyrimidine biosynthesis inhibition synergizes with BCL-XL targeting in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroorotate Dehydrogenase (DHODH): A Pivotal Therapeutic Target in Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dihydroorotate dehydrogenase (DHODH) has emerged as a clinically validated and highly promising therapeutic target for the treatment of autoimmune diseases. This mitochondrial enzyme plays a rate-limiting role in the de novo pyrimidine synthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells, including activated lymphocytes that are key drivers of autoimmune pathology. By inhibiting DHODH, the supply of essential nucleotides for DNA and RNA synthesis is restricted, leading to a cytostatic effect on pathogenic immune cells and a dampening of the inflammatory cascade. This guide provides a comprehensive overview of DHODH as a therapeutic target, detailing its mechanism of action, summarizing key quantitative data for prominent inhibitors, providing detailed experimental protocols for its evaluation, and visualizing the associated signaling pathways and experimental workflows.
The Critical Role of DHODH in Autoimmunity
Autoimmune diseases such as rheumatoid arthritis (RA) and multiple sclerosis (MS) are characterized by the aberrant activation and proliferation of T and B lymphocytes, which attack the body's own tissues. These rapidly dividing immune cells have a high demand for pyrimidines, the building blocks of DNA and RNA.[1] While most cells can utilize the pyrimidine salvage pathway, activated lymphocytes are particularly dependent on the de novo synthesis pathway to meet their needs for clonal expansion.[2]
DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[3] This reaction is coupled to the mitochondrial electron transport chain.[4] Inhibition of DHODH selectively targets these metabolically active, proliferating lymphocytes, leading to their cell cycle arrest and a reduction in the production of pro-inflammatory cytokines, without causing widespread immunosuppression.[5]
Mechanism of Action of DHODH Inhibitors
DHODH inhibitors are a class of drugs that bind to the DHODH enzyme, blocking its catalytic function. This leads to a depletion of the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, thereby halting the proliferation of activated T and B cells. This targeted immunomodulatory effect has been successfully exploited in the treatment of autoimmune diseases. The approved drugs Leflunomide and its active metabolite Teriflunomide are prominent examples of DHODH inhibitors.
Quantitative Data on DHODH Inhibitors
The efficacy of DHODH inhibitors can be quantified through various in vitro and clinical parameters. The following tables summarize key data for prominent DHODH inhibitors.
Table 1: In Vitro Potency of DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line | IC50 (Cell Growth, nM) | Reference(s) |
| Teriflunomide | Human DHODH | 307 | - | - | |
| Brequinar | Human DHODH | 5.2 | HeLa | 156 | |
| Dhodh-IN-16 | Human DHODH | 0.396 | MOLM-13 | 0.2 | |
| BAY 2402234 | Human DHODH | 1.2 | - | - | |
| Vidofludimus | Human DHODH | 41-160 | - | - |
Table 2: Clinical Efficacy of Approved DHODH Inhibitors
| Drug | Disease | Key Efficacy Endpoint | Result | Reference(s) |
| Teriflunomide (14 mg/day) | Multiple Sclerosis (Relapsing-Remitting) | Reduction in Annualized Relapse Rate (ARR) vs. Placebo (TEMSO trial) | 31% | |
| Teriflunomide (14 mg/day) | Multiple Sclerosis (Relapsing-Remitting) | Reduction in Annualized Relapse Rate (ARR) vs. Placebo (TOWER trial) | 36% | |
| Leflunomide (20 mg/day) | Rheumatoid Arthritis | ACR20 Response Rate at 6 months | 48.2% | |
| Leflunomide (20 mg/day) | Rheumatoid Arthritis | ACR50 Response Rate at 6 months | 25.3% | |
| Leflunomide (20 mg/day) | Rheumatoid Arthritis | ACR70 Response Rate at 6 months | 11.7% | |
| Leflunomide | Refractory Rheumatoid Arthritis | ACR20 Response Rate at 24 weeks (in combination with methotrexate) | 84% | |
| Leflunomide | Refractory Rheumatoid Arthritis | ACR50 Response Rate at 24 weeks (in combination with methotrexate) | 64% | |
| Leflunomide | Refractory Rheumatoid Arthritis | ACR70 Response Rate at 24 weeks (in combination with methotrexate) | 32% |
Table 3: Pharmacokinetic Properties of Approved DHODH Inhibitors
| Drug | Active Metabolite | Half-Life | Time to Steady State | Key Notes | Reference(s) |
| Leflunomide | Teriflunomide | ~2 weeks | ~3 months | Rapidly converted to Teriflunomide. | |
| Teriflunomide | - | ~2 weeks | ~3 months | Highly protein-bound (>99%). |
Signaling Pathways and Experimental Workflows
De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The primary signaling pathway affected by DHODH inhibitors is the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a depletion of orotate and subsequent pyrimidine nucleotides, which are essential for DNA and RNA synthesis in rapidly proliferating cells like activated lymphocytes.
Caption: DHODH inhibition blocks a key step in pyrimidine synthesis.
Downstream Effects of DHODH Inhibition on T-Cell Function
Beyond halting proliferation, DHODH inhibition has further downstream effects on T-cell function, notably a reduction in the production of pro-inflammatory cytokines.
Caption: DHODH inhibition reduces T-cell proliferation and cytokine production.
General Experimental Workflow for Evaluating DHODH Inhibitors
A systematic approach is crucial for the preclinical evaluation of novel DHODH inhibitors. The workflow typically progresses from in vitro enzymatic and cell-based assays to in vivo animal models of autoimmune disease.
Caption: A typical workflow for the preclinical evaluation of DHODH inhibitors.
Detailed Experimental Protocols
DHODH Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the in vitro potency (IC50) of a compound against recombinant human DHODH.
-
Principle: The activity of DHODH is measured by monitoring the reduction of the colorimetric indicator 2,6-dichloroindophenol (DCIP), which acts as a final electron acceptor. The rate of decrease in absorbance at 600-650 nm is proportional to DHODH activity.
-
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (DHO) substrate
-
Decylubiquinone (Coenzyme Q10 analog)
-
2,6-dichloroindophenol (DCIP)
-
Test inhibitor dissolved in DMSO
-
96-well microplate
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add a small volume of the diluted inhibitor to the respective wells. Include a DMSO-only control (vehicle control).
-
Add the recombinant DHODH enzyme to each well and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode using a microplate reader.
-
Calculate the rate of reaction (Vmax) for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
T-Cell Proliferation Assay (CFSE-Based)
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.
-
Principle: CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved in the daughter cells. This allows for the visualization of distinct generations of proliferating cells by flow cytometry.
-
Materials:
-
Isolated human or murine T-cells
-
CellTrace™ CFSE Cell Proliferation Kit
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies or Dynabeads™ Human T-Activator CD3/CD28)
-
Test inhibitor dissolved in DMSO
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Labeling:
-
Prepare a single-cell suspension of T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Add varying concentrations of the DHODH inhibitor. Include a vehicle control (DMSO).
-
Activate the T-cells with anti-CD3/CD28 antibodies or beads.
-
Culture the cells for 3-5 days at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
If desired, stain for surface markers (e.g., CD4, CD8).
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data to quantify the percentage of divided cells and the proliferation index based on the dilution of CFSE fluorescence.
-
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of a DHODH inhibitor on cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan, measured spectrophotometrically, is proportional to the number of viable cells.
-
Materials:
-
Adherent or suspension cells (e.g., activated T-cells, cell lines)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test inhibitor dissolved in DMSO
-
96-well plate
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere (for adherent cells) overnight.
-
Treat the cells with a range of concentrations of the DHODH inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells and plot against the inhibitor concentration to determine the EC50 or IC50 for cell growth.
-
In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis that shares many pathological features with the human disease.
-
Principle: Immunization of susceptible strains of mice (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA) induces an autoimmune response leading to polyarthritis.
-
Procedure Outline:
-
Induction of Arthritis:
-
On day 0, immunize male DBA/1 mice intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA.
-
On day 21, administer a booster immunization of type II collagen in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin treatment with the DHODH inhibitor (e.g., via oral gavage) either prophylactically (before or at the time of initial immunization) or therapeutically (after the onset of clinical signs of arthritis). Include a vehicle control group.
-
-
Efficacy Evaluation:
-
Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of joint inflammation.
-
At the end of the study, collect paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Serum can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.
-
-
Future Directions and Conclusion
DHODH inhibition represents a powerful and selective immunomodulatory strategy for the treatment of autoimmune diseases. The clinical success of Leflunomide and Teriflunomide has validated this target, and ongoing research is focused on developing next-generation inhibitors with improved potency and safety profiles. Future investigations will likely explore the application of DHODH inhibitors in a broader range of autoimmune and inflammatory conditions, as well as their potential in combination therapies. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to advance the field of DHODH-targeted therapeutics.
References
- 1. Teriflunomide cuts annual MS relapse rate more than a third | MDedge [mdedge.com]
- 2. mdbioproducts.com [mdbioproducts.com]
- 3. A Phase II study of the safety and efficacy of teriflunomide in multiple sclerosis with relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teriflunomide Lowers Annualized Relapse Rate 30% in MS | MDedge [mdedge.com]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
The Structural Biology of Human Dihydroorotate Dehydrogenase: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Structure, Function, and Therapeutic Targeting of a Key Enzyme in Pyrimidine Biosynthesis
Abstract
Human dihydroorotate dehydrogenase (hDHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth committed step—the oxidation of dihydroorotate to orotate.[1][2] This mitochondrial flavoprotein is a well-established therapeutic target for autoimmune diseases, cancer, and viral infections.[3][4][5] This technical guide provides a comprehensive overview of the structural biology of hDHODH, including its architecture, catalytic mechanism, and interaction with inhibitors. Detailed experimental protocols for the expression, purification, crystallization, and enzymatic analysis of hDHODH are provided, alongside a curated summary of key quantitative data. Visualizations of the pyrimidine biosynthesis pathway, a typical experimental workflow, and the enzyme's structural organization are presented to facilitate a deeper understanding of this important drug target.
Introduction: The Central Role of hDHODH in Pyrimidine Metabolism
The de novo synthesis of pyrimidines is essential for the production of nucleotides required for DNA and RNA synthesis, making it a fundamental process for cell proliferation. Human DHODH is unique among the enzymes of this pathway as it is located on the inner mitochondrial membrane, directly linking pyrimidine biosynthesis to the electron transport chain. It is a class 2 DHODH, utilizing a flavin mononucleotide (FMN) cofactor and ubiquinone as the electron acceptor. The dependence of rapidly proliferating cells, such as cancer cells and activated lymphocytes, on this pathway underscores the therapeutic potential of hDHODH inhibition.
Structural Architecture of Human DHODH
The crystal structure of hDHODH reveals a monomeric enzyme composed of two principal domains: an N-terminal α-helical domain and a C-terminal α/β-barrel domain.
-
N-terminal Domain: This domain consists of two α-helices that form a tunnel-like opening. This tunnel serves as the binding site for the co-substrate ubiquinone and for many known inhibitors. The N-terminal region also contains a transmembrane segment that anchors the enzyme to the inner mitochondrial membrane.
-
C-terminal Domain: This domain adopts a classic α/β-barrel fold and houses the active site where the oxidation of dihydroorotate occurs. The FMN cofactor is non-covalently bound within this domain, positioned to accept electrons from dihydroorotate.
A flexible loop connecting the two domains has been observed to play a role in controlling access to the active site.
Visualization of hDHODH Structural Organization
Caption: Figure 1: Domain Organization of hDHODH
Catalytic Mechanism and Role in Pyrimidine Biosynthesis
The enzymatic reaction catalyzed by hDHODH is the oxidation of (S)-dihydroorotate to orotate. This reaction is the only redox step in the de novo pyrimidine synthesis pathway. The enzyme follows a ping-pong kinetic mechanism. In the first step, dihydroorotate binds to the active site and is oxidized to orotate, with the concomitant reduction of FMN to FMNH₂. Orotate is then released. In the second step, ubiquinone binds in the hydrophobic tunnel of the N-terminal domain and is reduced to ubiquinol by FMNH₂, which is in turn re-oxidized to FMN, completing the catalytic cycle.
Visualization of the De Novo Pyrimidine Biosynthesis Pathway
Caption: Figure 2: De Novo Pyrimidine Biosynthesis Pathway
hDHODH as a Therapeutic Target
The inhibition of hDHODH leads to the depletion of the pyrimidine pool, which disproportionately affects rapidly dividing cells. This makes hDHODH an attractive target for the treatment of various diseases.
-
Autoimmune Diseases: Leflunomide and its active metabolite teriflunomide are approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively.
-
Cancer: Several hDHODH inhibitors are in clinical trials for the treatment of various cancers, including acute myeloid leukemia (AML).
-
Antiviral Therapy: By reducing the intracellular nucleotide pool, hDHODH inhibitors can impair the replication of viruses that rely on host cell machinery.
Quantitative Data Summary
Table 1: Crystallographic Data for Selected hDHODH Structures
| PDB ID | Ligand | Resolution (Å) | R-Value Work | R-Value Free |
| 1D3G | Brequinar Analog | 1.60 | 0.168 | 0.162 |
| 4JTU | Brequinar Analog | 1.90 | 0.171 | 0.199 |
| 5HQE | Compound 18T | 1.62 | 0.160 | 0.182 |
| 4RK8 | DH03A356 | 2.22 | 0.142 | 0.177 |
| 6M2B | S416 | 1.76 | - | - |
Data sourced from the RCSB Protein Data Bank.
Table 2: Inhibitory Potency of Selected hDHODH Inhibitors
| Inhibitor | IC₅₀ (nM) | Assay Type |
| Brequinar | 2.1 | Enzymatic (Fluorescence) |
| Teriflunomide | 24.5 | Enzymatic (Fluorescence) |
| Leflunomide | >10,000 | Enzymatic (Fluorescence) |
| BAY-2402234 | 0.42 | Enzymatic (Fluorescence) |
| H-006 | 3.8 | Enzymatic (DCIP reduction) |
Data compiled from various sources.
Experimental Protocols
Expression and Purification of Recombinant hDHODH
A common method for producing hDHODH for structural and functional studies involves expression in Escherichia coli.
-
Cloning: The cDNA encoding a truncated form of hDHODH (typically lacking the N-terminal transmembrane domain to improve solubility) is cloned into an expression vector such as pET28a, often with an N-terminal His-tag and a cleavable SUMO tag to enhance expression and solubility.
-
Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3) Codon Plus. Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) (e.g., 100 µM), and the culture is incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 24 hours) to promote proper protein folding.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lysis is achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged hDHODH is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Tag Cleavage and Further Purification: The His-SUMO tag is cleaved by a specific protease (e.g., ULP1). A second Ni-NTA chromatography step is performed to remove the cleaved tag and the protease. The flow-through containing the untagged hDHODH is collected.
-
Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the monomeric hDHODH from any aggregates and to exchange the protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
Enzymatic Assay of hDHODH Activity
The activity of hDHODH can be measured using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrates: L-dihydroorotic acid (DHO) and a quinone analog such as decylubiquinone.
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP).
-
Enzyme: Purified recombinant hDHODH.
-
Inhibitors: Dissolved in DMSO.
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, hDHODH enzyme, and the test inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.
-
Immediately monitor the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode. The reduction of DCIP by the enzyme results in a loss of absorbance.
-
The initial reaction velocity is calculated from the linear portion of the absorbance versus time curve.
-
For inhibitor studies, the percent inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.
-
Crystallization of hDHODH
High-resolution crystal structures of hDHODH are essential for understanding its mechanism and for structure-based drug design.
-
Protein Preparation: Highly pure and concentrated (e.g., 5-10 mg/mL) hDHODH is required. The protein should be in a low-salt buffer to avoid interference with crystallization conditions.
-
Crystallization Screening: Initial crystallization conditions are typically screened using commercially available sparse-matrix screens. The hanging-drop or sitting-drop vapor diffusion method is commonly used. A small volume of the protein solution is mixed with an equal volume of the reservoir solution, and the drop is equilibrated against the reservoir.
-
Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) are optimized to obtain larger, single crystals suitable for X-ray diffraction. A common crystallization condition for hDHODH involves polyethylene glycol as the precipitant.
-
X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed to determine the crystal structure.
Visualization of a General Experimental Workflow for hDHODH Inhibitor Screening
Caption: Figure 3: Workflow for hDHODH Inhibitor Screening
Conclusion
The structural and functional characterization of human dihydroorotate dehydrogenase has provided invaluable insights into its catalytic mechanism and its role in human health and disease. As a validated drug target, hDHODH continues to be an area of intense research for the development of novel therapeutics. The detailed structural information available, coupled with robust experimental protocols, provides a solid foundation for structure-based drug design efforts aimed at discovering next-generation inhibitors with improved potency and selectivity. This guide serves as a comprehensive resource for researchers dedicated to advancing our understanding of hDHODH and harnessing its therapeutic potential.
References
- 1. Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Crystallographic Structure of Human Dihydroorotate Dehydrogenase in Complex with the Natural Product Inhibitor Lapachol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The In Vitro Antiviral Spectrum of DHODH Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antiviral spectrum of Dihydroorotate Dehydrogenase (DHODH) inhibitors, a promising class of host-targeting antiviral agents. By inhibiting a crucial host enzyme required for the de novo synthesis of pyrimidines, these compounds effectively starve viruses of the necessary building blocks for replication, offering a broad-spectrum antiviral strategy with a high barrier to resistance.[1] This document summarizes quantitative antiviral activity, details key experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Introduction: Targeting a Host Dependency for Broad-Spectrum Antiviral Activity
Viruses, as obligate intracellular parasites, are fundamentally reliant on the host cell's metabolic machinery for their propagation.[2] A critical metabolic pathway for many viruses, particularly rapidly replicating RNA viruses, is the de novo pyrimidine biosynthesis pathway, which provides the necessary nucleotides (uridine and cytidine) for viral genome synthesis.[3] Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway.
Inhibition of DHODH depletes the intracellular pyrimidine pool, thereby hindering viral replication. This host-centric approach carries two significant advantages:
-
Broad-Spectrum Activity: As many viruses rely on this central metabolic pathway, DHODH inhibitors have demonstrated efficacy against a wide range of viruses.
-
High Barrier to Resistance: By targeting a stable host enzyme rather than a mutable viral protein, the development of viral resistance is significantly less likely.
Quantitative In Vitro Antiviral Spectrum of DHODH Inhibitors
The following tables summarize the in vitro antiviral activity of prominent DHODH inhibitors against a variety of viruses. The data includes the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits viral replication by 50%, the half-maximal cytotoxic concentration (CC50), the concentration that kills 50% of the host cells, and the Selectivity Index (SI), calculated as CC50/EC50, which is a measure of the compound's therapeutic window.
Table 1: Antiviral Activity against Influenza A Virus
| Inhibitor | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Leflunomide | WSN | MDCK | >25 | >100 | - |
| Teriflunomide | WSN | MDCK | 35.02 | 178.50 | 5.10 |
| Brequinar | H1N1 | Not Specified | 0.241 | 2.87 | 11.91 |
| S312 | WSN | MDCK | 2.37 | >100 | >42.19 |
| S416 | WSN | MDCK | 0.061 | 1.63 | 26.72 |
| Compound 11 | A/PR/8/34(H1N1) | Not Specified | 0.85 ± 0.05 | Not Specified | Not Specified |
| Teriflunomide | A/PR/8/34(H1N1) | Not Specified | 35.02 ± 3.33 | Not Specified | Not Specified |
Table 2: Antiviral Activity against Coronaviruses (including SARS-CoV-2)
| Inhibitor | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| S312 | SARS-CoV-2 | Vero | 1.56 | >158.2 | >101.41 |
| S416 | SARS-CoV-2 | Vero | 0.017 | 178.6 | 10,505.88 |
| PTC299 | SARS-CoV-2 | Vero E6 | 0.0026 | >10 | >3800 |
| IMU-838 | SARS-CoV-2 | Vero E6 | ~1.6 | Not Specified | Not Specified |
| Teriflunomide | SARS-CoV-2 | Not Specified | 26.06 ± 4.32 | Not Specified | Not Specified |
| Compound 11 | SARS-CoV-2 | Vero-ACE2-TMPRSS2 | 3.60 ± 0.67 | Not Specified | Not Specified |
| Brequinar | SARS-CoV-2 | Calu-3 | Not Specified | 17 | Not Specified |
| Teriflunomide | SARS-CoV-2 | Calu-3 | Not Specified | 164 | Not Specified |
Table 3: Antiviral Activity against Other RNA Viruses
| Inhibitor | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Brequinar | Zika Virus (ZIKV) | Not Specified | 0.017 - 0.061 | Not Specified | Not Specified |
| Brequinar | Dengue Virus (DENV) | Not Specified | 0.017 - 0.061 | Not Specified | Not Specified |
| RYL-634 | Ebola Virus (EBOV) | Huh7 | 0.079 | Not Specified | Not Specified |
Mechanism of Action: Depletion of Pyrimidine Pools
The primary antiviral mechanism of DHODH inhibitors is the disruption of the de novo pyrimidine synthesis pathway. This pathway is essential for the production of uridine monophosphate (UMP), a precursor for both uridine triphosphate (UTP) and cytidine triphosphate (CTP). These nucleotides are critical substrates for viral RNA-dependent RNA polymerases (RdRp), the enzymes responsible for replicating the genomes of RNA viruses. By inhibiting DHODH, these compounds effectively reduce the available pool of pyrimidines, thereby stalling viral replication.
In addition to direct inhibition of viral replication, some studies suggest that DHODH inhibitors may also exert antiviral effects by stimulating the expression of interferon-stimulated genes (ISGs), thereby activating the host's innate immune response.
Figure 1. Mechanism of action of DHODH inhibitors.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the antiviral efficacy and cytotoxicity of DHODH inhibitors.
Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)
This assay determines the concentration of the inhibitor that is toxic to the host cells, providing the CC50 value.
Materials:
-
Host cell line cultured in 96-well plates
-
DHODH inhibitor stock solution
-
Cell culture medium
-
MTT or CCK-8 reagent
-
Plate reader
Procedure:
-
Seed host cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the DHODH inhibitor in cell culture medium.
-
Remove the existing medium and add the medium containing the various concentrations of the inhibitor to the cells. Include vehicle-only controls.
-
Incubate the plate for a duration equivalent to the antiviral assay (typically 48-72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control to determine the CC50.
Plaque Reduction Assay (PRA)
The PRA is a functional assay that measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock with a known titer
-
DHODH inhibitor stock solution
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
-
Formalin or other fixative
Procedure:
-
Pre-treat the confluent cell monolayers with serial dilutions of the DHODH inhibitor for 1-2 hours.
-
Infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).
-
After a 1-hour adsorption period, remove the virus inoculum.
-
Add an overlay medium containing the corresponding concentrations of the DHODH inhibitor.
-
Incubate the plates until plaques are visible (typically 2-5 days).
-
Fix the cells with formalin and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control to determine the EC50.
Viral RNA Quantification (qRT-PCR)
This assay measures the effect of the inhibitor on the replication of viral genetic material.
Materials:
-
Host cells cultured in multi-well plates
-
Virus stock
-
DHODH inhibitor stock solution
-
RNA extraction kit
-
qRT-PCR reagents (primers, probe, master mix)
-
qRT-PCR instrument
Procedure:
-
Seed host cells and, once attached, infect them with the virus at a specific multiplicity of infection (MOI).
-
Treat the infected cells with serial dilutions of the DHODH inhibitor.
-
At a predetermined time post-infection, harvest the cell supernatant or lyse the cells.
-
Extract total RNA using a commercial kit.
-
Perform qRT-PCR using primers and a probe specific to a conserved region of the viral genome.
-
Quantify the viral RNA copy number and compare the levels in treated samples to untreated controls to determine the reduction in viral replication and calculate the EC50.
Figure 2. General experimental workflow for evaluating DHODH inhibitors.
Conclusion and Future Directions
The in vitro data strongly support the continued investigation of DHODH inhibitors as broad-spectrum antiviral agents. The potent activity against a range of clinically significant RNA viruses, including influenza and coronaviruses, highlights their potential for both therapeutic and prophylactic applications. The host-targeting mechanism of action is a key advantage, suggesting a higher barrier to the development of viral resistance.
Future research should focus on:
-
Expanding the in vitro testing to a wider range of viruses, including DNA viruses.
-
Investigating the potential for synergistic effects when used in combination with direct-acting antivirals.
-
Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of lead compounds.
-
Optimizing the therapeutic index of existing DHODH inhibitors to minimize potential cytotoxicity.
The development of potent and safe DHODH inhibitors represents a promising strategy in the ongoing search for effective broad-spectrum antiviral therapies to combat both existing and emerging viral threats.
References
An In-depth Technical Guide to Preclinical Studies of Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the preclinical evaluation of Dihydroorotate Dehydrogenase (DHODH) inhibitors in oncology. It covers the core mechanism of action, summarizes key quantitative data from preclinical studies of various inhibitors, details common experimental protocols, and explores the rationale for combination therapies.
Introduction: Targeting a Metabolic Vulnerability in Cancer
Cellular metabolism is frequently dysregulated in cancer to sustain rapid proliferation and growth.[1] One such critical pathway is the de novo synthesis of pyrimidines, which provides the necessary precursors for RNA and DNA.[1][2] While normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cells exhibit a heightened dependence on the de novo pathway, creating a therapeutic window.[1][3]
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate. Its inhibition leads to the depletion of the pyrimidine pool, subsequently causing cell cycle arrest, differentiation, and apoptosis in rapidly dividing cancer cells. This makes DHODH a compelling and validated therapeutic target for cancer therapy, with several inhibitors demonstrating robust preclinical anticancer activity across diverse cancer types.
Mechanism of Action and Signaling Pathways
The primary mechanism of DHODH inhibitors is the direct blockade of the de novo pyrimidine biosynthesis pathway. This action depletes intracellular uridine monophosphate (UMP) stores, which not only halts DNA and RNA synthesis but also impacts numerous downstream signaling pathways crucial for cancer cell survival and proliferation.
Core Pathway: Pyrimidine Synthesis Inhibition
Inhibition of DHODH directly blocks the conversion of dihydroorotate to orotate, creating a metabolic bottleneck that starves cancer cells of essential building blocks for nucleic acids.
Downstream Cellular Effects
Pyrimidine starvation induced by DHODH inhibition triggers a cascade of downstream effects, including the modulation of key oncogenic and tumor suppressor pathways. Studies have shown that this metabolic stress can lead to the downregulation of the MYC oncogene and the activation of the p53 tumor suppressor pathway. Furthermore, in acute myeloid leukemia (AML), DHODH inhibition has been shown to activate AP-1 transcription factors, contributing to the induction of cell differentiation.
Modulation of the Tumor Microenvironment
Recent preclinical studies have revealed that DHODH inhibition can modulate the tumor immune microenvironment. By depleting pyrimidines, DHODH inhibitors can cause an upregulation of antigen presentation pathway (APP) genes and Major Histocompatibility Complex class I (MHC-I) on the surface of cancer cells. This enhanced antigen presentation makes tumor cells more visible to the immune system, providing a strong rationale for combination therapy with immune checkpoint inhibitors.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro and in vivo activities of several prominent DHODH inhibitors from preclinical cancer studies.
In Vitro Efficacy: Cell Proliferation and Enzymatic Inhibition
| Inhibitor | Cancer Type | Cell Line(s) | Parameter | Value | Reference |
| ASLAN003 | Acute Myeloid Leukemia (AML) | THP-1 | IC50 (Proliferation) | 152 nM | |
| Acute Myeloid Leukemia (AML) | MOLM-14 | IC50 (Proliferation) | 582 nM | ||
| Acute Myeloid Leukemia (AML) | KG-1 | IC50 (Proliferation) | 382 nM | ||
| Human DHODH | - | IC50 (Enzymatic) | 35 nM | ||
| BAY 2402234 | Acute Myeloid Leukemia (AML) | Various AML cell lines | IC50 (Proliferation) | Sub-nanomolar to low-nanomolar | |
| Diffuse Large B-cell Lymphoma (DLBCL) | Various DLBCL cell lines | IC50 (Proliferation) | Sub-nanomolar to low-nanomolar | ||
| Colorectal Carcinoma (CRC) | Various CRC cell lines | IC50 (Proliferation) | Sub-nanomolar to low-nanomolar | ||
| Dhodh-IN-16 | Human DHODH | - | IC50 (Enzymatic) | 0.396 nM | |
| Acute Myeloid Leukemia (AML) | MOLM-13 | IC50 (Viability) | 0.2 nM | ||
| Brequinar | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Various T-ALL cell lines | IC50 (Viability) | Dose-dependent decreases | |
| Leflunomide | Esophageal Squamous Cell Carcinoma (ESCC) | KYSE510 | IC50 | ~50 µM | |
| Esophageal Squamous Cell Carcinoma (ESCC) | KYSE450 | IC50 | ~75 µM | ||
| Colorectal Carcinoma (CRC) | SW620 | IC50 | ~100 µM | ||
| Emvododstat (PTC299) | Acute Myeloid Leukemia (AML) | Various AML cell lines | CC50 | Broad potent activity |
In Vivo Efficacy: Tumor Growth Inhibition
| Inhibitor | Cancer Model | Study Type | Key Findings | Reference |
| ASLAN003 | AML Xenograft & PDX Models | Monotherapy | Substantially reduces leukemic burden and prolongs survival. | |
| BAY 2402234 | AML Xenograft & PDX Models | Monotherapy | Exhibits strong anti-tumor efficacy. | |
| DLBCL Xenograft & PDX Models | Monotherapy | Strong anti-tumor efficacy in various subtypes. | ||
| CRC Xenograft Models | Monotherapy | Strong anti-tumor efficacy in some, but not all, models. | ||
| Brequinar | Melanoma (B16F10 syngeneic) | Monotherapy & Combination | Impressive single-agent efficacy; significantly prolonged survival when combined with anti-CTLA-4/PD-1. | |
| T-ALL (Genetically engineered mouse model) | Monotherapy | Curative in a NOTCH1-driven T-ALL model. | ||
| Emvododstat (PTC299) | AML (MOLM-13 Xenograft) | Monotherapy | Dose-dependent reduction in the rate of tumor growth. | |
| (R)-HZ00 | ARN8 Xenograft | Combination | Significant tumor growth inhibition when combined with Nutlin-3 (MDM2 inhibitor). |
Key Experimental Protocols
This section outlines generalized protocols for essential preclinical assays used to evaluate DHODH inhibitors. Researchers should optimize these based on the specific inhibitor, cell line, and animal model.
In Vitro Cell Viability/Proliferation Assay
This assay determines the concentration of a DHODH inhibitor required to inhibit cancer cell growth by 50% (IC50).
-
Objective: To measure the dose-dependent effect of a DHODH inhibitor on cell viability.
-
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for AML).
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
DHODH inhibitor stock solution.
-
96-well opaque-walled microplates for luminescent assays.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar.
-
-
Protocol:
-
Cell Seeding: Culture cells and seed them in a 96-well plate at a predetermined optimal density. Allow adherent cells to attach overnight.
-
Treatment: Prepare serial dilutions of the DHODH inhibitor. Treat the cells and include a vehicle-only control. For specificity control, a parallel set of wells can be co-treated with 50-100 µM uridine to rescue cells from pyrimidine depletion.
-
Incubation: Incubate plates for a specified period, typically 72 hours.
-
Assay: Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to calculate the IC50 value using non-linear regression.
-
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor activity of a DHODH inhibitor in a living organism.
References
An In-Depth Technical Guide to the Cellular Effects of Pyrimidine Depletion by DHODH Inhibition
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the proliferation of all cells, providing the necessary building blocks for DNA and RNA. Dihydroorotate dehydrogenase (DHODH) is a rate-limiting, mitochondrial enzyme that catalyzes the fourth step in this pathway.[1][2] Its inhibition leads to a rapid depletion of the intracellular pyrimidine pool, which has profound consequences, particularly for rapidly dividing cells like cancer cells that are highly dependent on this pathway.[3] This dependency has made DHODH a compelling therapeutic target for various diseases, including cancer, autoimmune disorders, and viral infections.[1][4]
This technical guide provides a comprehensive overview of the core cellular effects stemming from pyrimidine starvation induced by DHODH inhibition. We will delve into the molecular mechanisms of action, detailing the impact on cell cycle progression, DNA replication, programmed cell death, and key signaling pathways. The guide includes summaries of quantitative data from seminal studies, detailed experimental protocols for assessing these effects, and visualizations of the critical pathways and workflows involved.
The Role of DHODH in De Novo Pyrimidine Synthesis
The de novo pyrimidine synthesis pathway generates pyrimidine nucleotides from basic precursors like glutamine and aspartate. DHODH, located on the inner mitochondrial membrane, is the only enzyme in this pathway linked to the electron transport chain. It facilitates the oxidation of dihydroorotate (DHO) to orotate, which is then converted to uridine monophosphate (UMP). UMP is the foundational precursor for all other pyrimidine nucleotides, including UTP and CTP for RNA synthesis and dCTP and dTTP for DNA synthesis.
Inhibitors of DHODH, such as Brequinar, Leflunomide (and its active metabolite Teriflunomide), effectively block this critical step, leading to the accumulation of upstream metabolites and a severe depletion of the pyrimidine pool necessary for nucleic acid synthesis and other metabolic processes.
De novo pyrimidine synthesis pathway highlighting the role of DHODH.
Core Cellular Effects of DHODH Inhibition
Replication Stress and S-Phase Cell Cycle Arrest
The most immediate and well-documented consequence of pyrimidine depletion is the induction of replication stress. During the S-phase of the cell cycle, the demand for deoxynucleotides for DNA synthesis is at its peak. A shortage of pyrimidine precursors (dCTP and dTTP) causes DNA replication forks to slow down and eventually stall. This stalling leads to the accumulation of single-stranded DNA (ssDNA), which activates the DNA Damage Response (DDR) pathway.
The cellular checkpoint kinase 1 (Chk1) is a key regulator that becomes activated in response to this stress, leading to a halt in cell cycle progression, predominantly in the S-phase, to prevent the propagation of incompletely replicated or damaged DNA.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication and ribosomal stress induced by targeting pyrimidine synthesis and cellular checkpoints suppress p53-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of pyrimidine biosynthesis by targeting DHODH enzyme robustly inhibits rotavirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Testing DHODH Inhibitor Activity in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, making DHODH a compelling therapeutic target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[1][2] Inhibiting DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells that are highly dependent on this pathway.[3][4]
These application notes provide detailed protocols for testing the activity of DHODH inhibitors in a cell culture setting. The described assays will enable researchers to determine the potency of their compounds, confirm their mechanism of action, and elucidate their effects on cellular processes.
Key Signaling Pathway
The primary effect of a DHODH inhibitor is the disruption of the de novo pyrimidine synthesis pathway. This leads to a reduction in the intracellular pyrimidine pool, which in turn inhibits DNA and RNA synthesis, arrests cell proliferation, and can induce apoptosis.
Caption: De novo pyrimidine synthesis pathway and the inhibitory action of DHODH inhibitors.
Experimental Protocols
Cell Viability/Proliferation Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a DHODH inhibitor on cell proliferation.
Materials:
-
Your cell line of interest (e.g., MOLM-13, HeLa)[4]
-
Complete cell culture medium
-
DHODH inhibitor compound
-
DMSO (cell culture grade)
-
96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric assays)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit, MTT, or CCK-8 reagent
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density that allows for logarithmic growth during the incubation period (e.g., 1,000-10,000 cells/well). Allow cells to adhere overnight if applicable.
-
Compound Preparation: Prepare a serial dilution of the DHODH inhibitor in complete cell culture medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the DHODH inhibitor or vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal stabilization.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis: Plot the cell viability against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
Uridine Rescue Assay
This functional assay confirms that the observed cellular effect of the inhibitor is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Procedure:
-
Follow the Cell Viability/Proliferation Assay protocol as described above.
-
Co-treatment: In parallel, treat cells with the same serial dilution of the DHODH inhibitor in the presence of a high concentration of uridine (e.g., 100 µM).
-
Include a vehicle control and a uridine-only control.
-
Data Analysis: Compare the viability of cells treated with the inhibitor alone to those co-treated with uridine. A significant increase in viability in the co-treated wells indicates a successful rescue and confirms the on-target effect of the inhibitor.
Caption: Workflow for the Uridine Rescue Assay.
Cell Cycle Analysis
This protocol analyzes the effect of the DHODH inhibitor on cell cycle distribution.
Materials:
-
Your cell line of interest
-
6-well plates
-
DHODH inhibitor
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Ice-cold 70% Ethanol
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the DHODH inhibitor at relevant concentrations (e.g., 1x and 5x IC50) for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest both adherent and floating cells. Wash the cells once with cold PBS. Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in the PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Use a histogram to visualize the DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
This protocol is used to determine if the DHODH inhibitor induces programmed cell death.
Materials:
-
Your cell line of interest
-
6-well plates
-
DHODH inhibitor
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the DHODH inhibitor for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest all cells, including those in the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol. Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro and Cellular Activity of DHODH Inhibitors
| Compound | Target/Cell Line | Assay Type | Parameter | Value | Reference |
| Dhodh-IN-16 | Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | |
| Dhodh-IN-16 | MOLM-13 (AML) | Cell Viability | IC50 | 0.2 nM | |
| H-006 | Human DHODH | Enzymatic Assay | IC50 | 3.8 nM | |
| Brequinar | Human DHODH | Enzymatic Assay | IC50 | 2.1 nM | |
| Teriflunomide | Human DHODH | Enzymatic Assay | IC50 | 24.5 nM | |
| SBL-105 | Human DHODH | Enzymatic Assay | IC50 | 48.48 nM | |
| SBL-105 | THP-1 (AML) | Cell Viability | GI50 | 60.66 nM | |
| SBL-105 | TF-1 (AML) | Cell Viability | GI50 | 45.33 nM |
Table 2: Effect of DHODH Inhibitor on Cell Cycle Distribution
| Treatment | Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | - | Data | Data | Data |
| Inhibitor X | 1x IC50 | Data | Data | Data |
| Inhibitor X | 5x IC50 | Data | Data | Data |
Table 3: Induction of Apoptosis by DHODH Inhibitor
| Treatment | Concentration | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | - | Data | Data | Data |
| Inhibitor X | 1x IC50 | Data | Data | Data |
| Inhibitor X | 5x IC50 | Data | Data | Data |
General Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a novel DHODH inhibitor.
Caption: General workflow for testing a DHODH inhibitor in cell culture.
References
Application Notes and Protocols for In Vivo Evaluation of DHODH Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo studies for evaluating the efficacy of Dihydroorotate Dehydrogenase (DHODH) inhibitors. Detailed protocols for common animal models and analytical methods are included to facilitate robust preclinical research.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of DNA and RNA, and rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on it.[1][3] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, apoptosis, and in some cases, cellular differentiation.[1] This mechanism makes DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.
Signaling Pathway of DHODH Inhibition
DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in pyrimidine synthesis. DHODH inhibitors block this step, leading to a reduction in uridine monophosphate (UMP) and downstream pyrimidine nucleotides. This disruption of nucleotide metabolism ultimately inhibits cell proliferation.
In Vivo Models for Efficacy Evaluation
The choice of an appropriate in vivo model is critical for evaluating the therapeutic potential of DHODH inhibitors. The selection depends on the disease indication (e.g., cancer, autoimmune disease) and the specific scientific questions being addressed.
Cancer Models
-
Xenograft Models : These models involve the implantation of human cancer cell lines or patient-derived xenografts (PDXs) into immunocompromised mice (e.g., NOD-SCID, nude mice). They are valuable for assessing the direct anti-tumor activity of a DHODH inhibitor.
-
Syngeneic Models : In these models, murine tumor cell lines are implanted into immunocompetent mice (e.g., C57BL/6, BALB/c). Syngeneic models are crucial for studying the interplay between the DHODH inhibitor and the immune system, particularly for evaluating combination therapies with immune checkpoint inhibitors.
-
Genetically Engineered Mouse Models (GEMMs) : GEMMs that spontaneously develop tumors, such as the TH-MYCN model for neuroblastoma, provide a system that more closely recapitulates human disease progression and tumor microenvironment.
-
Zebrafish Xenograft Models : This novel approach allows for rapid in vivo testing of drug efficacy and toxicity. Human cancer cells are implanted into zebrafish embryos, and tumor growth can be monitored in a relatively short timeframe.
Autoimmune Disease Models
Various animal models exist that mimic the pathology of human autoimmune diseases. For instance, mouse models for Sjögren's Syndrome are used to study the effects of therapeutics on lymphocytic infiltration and secretory gland function. The specific model chosen will depend on the autoimmune disease being targeted (e.g., rheumatoid arthritis, multiple sclerosis).
Experimental Workflow for In Vivo Efficacy Studies
A typical workflow for assessing the in vivo efficacy of a DHODH inhibitor in a cancer model is outlined below.
Quantitative Data from In Vivo Studies
The efficacy of DHODH inhibitors is typically quantified by measuring tumor growth inhibition (TGI) and monitoring animal survival. The following tables summarize representative data for the well-characterized DHODH inhibitor, Brequinar.
Table 1: Brequinar Efficacy in Xenograft and Syngeneic Mouse Models
| Model Type | Cancer Type | Cell Line | Mouse Strain | Brequinar Dose & Route | Efficacy Outcome | Reference |
| Xenograft | Acute Myeloid Leukemia (AML) | MOLM-13 | NSG | 30 mg/kg, p.o., daily | Prolonged survival | |
| Xenograft | Lung Cancer | A549 | BALB/c nude | 50 mg/kg, i.p., daily | Tumor growth inhibition | |
| Xenograft | Neuroblastoma | SK-N-BE(2)C | Nude | 30 mg/kg, p.o., daily | Reduced tumor growth | |
| Syngeneic | Melanoma | B16F10 | C57BL/6 | 25 mg/kg, i.p., daily | Significant TGI, prolonged survival with anti-PD-1/CTLA-4 | |
| GEMM | Neuroblastoma | TH-MYCN | TH-MYCN | 30 mg/kg, p.o., daily | Strikingly prolonged survival |
Table 2: Brequinar Efficacy in a Zebrafish Xenograft Model
| Cancer Type | Cell Line | Brequinar Concentration | Treatment Duration | Efficacy Outcome | Reference |
| Medulloblastoma | D458 | 2.5 nM | 72 hours | Significantly inhibited tumor growth |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Xenograft Studies
This protocol provides a general framework for evaluating a DHODH inhibitor in a subcutaneous xenograft model. Specific details should be optimized for each cancer model and test compound.
1. Animal Model and Cell Culture
-
Animals : Use immunocompromised mice (e.g., 6-8 week old female NOD-SCID or nude mice).
-
Cell Culture : Culture human cancer cells (e.g., A549 for lung cancer, MOLM-13 for AML) under standard conditions. Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
2. Tumor Implantation
-
Resuspend cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, DHODH inhibitor low dose, DHODH inhibitor high dose).
4. Drug Formulation and Administration
-
Formulation : The formulation will depend on the physicochemical properties of the DHODH inhibitor. A common vehicle for oral administration is a suspension in 0.5% methylcellulose. For intraperitoneal (IP) injection, the compound may be dissolved in a solvent like DMSO and then diluted with saline.
-
Dosing : The dose and schedule should be informed by prior pharmacokinetic (PK) and maximum tolerated dose (MTD) studies. For reference, Brequinar has been administered to mice at doses ranging from 10 mg/kg to 30 mg/kg daily via IP injection or oral gavage.
5. Efficacy Evaluation
-
Measure tumor volume and body weight 2-3 times per week. Body weight loss exceeding 15-20% may necessitate euthanasia.
-
Continue treatment for a predefined period (e.g., 2-4 weeks) or until tumors in the control group reach a specified endpoint volume.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
6. Endpoint Analyses
-
Tumor Growth Inhibition (TGI) : Calculate TGI as a percentage based on the difference in mean tumor volume between the treated and control groups.
-
Survival Analysis : In some studies, overall survival may be the primary endpoint.
-
Biomarker Analysis : Perform immunohistochemistry (IHC) for markers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved Caspase-3) on tumor tissues.
-
Flow Cytometry : For syngeneic models, analyze immune cell populations within the tumor microenvironment.
Protocol 2: Maximum Tolerated Dose (MTD) Study
Prior to efficacy studies, an MTD study is crucial to determine a safe and effective dose range.
1. Study Design
-
Use a small number of healthy, non-tumor-bearing mice for each dose group.
-
Administer escalating doses of the DHODH inhibitor to different groups of mice.
-
Include a vehicle control group.
2. Monitoring
-
Monitor the animals daily for clinical signs of toxicity (e.g., changes in behavior, posture, activity).
-
Record body weight daily or every other day.
-
The MTD is often defined as the highest dose that does not cause more than a 10-15% body weight loss and results in no mortality or severe morbidity.
Combination Therapies
DHODH inhibitors have shown synergistic effects when combined with other anticancer agents. This is often due to complementary mechanisms of action.
-
With BCL2 Inhibitors : In cancers like B-cell lymphoma, combining a DHODH inhibitor with a BCL2 inhibitor (e.g., Venetoclax) can lead to synergistic tumor growth inhibition.
-
With Immune Checkpoint Blockade (ICB) : DHODH inhibition can increase the expression of genes involved in antigen presentation, potentially sensitizing tumors to immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4.
Troubleshooting In Vivo Experiments
-
Suboptimal Efficacy : If a DHODH inhibitor shows poor efficacy in vivo despite potent in vitro activity, consider the pyrimidine salvage pathway. High levels of circulating uridine in vivo can rescue cells from the effects of DHODH inhibition. Measuring plasma uridine levels may be informative.
-
Unexpected Toxicity : If combination therapies result in unexpected toxicity, it may be due to overlapping toxicities. Conduct thorough toxicity profiling of each agent alone and in combination in a pilot study. Dose reduction of one or both agents may be necessary.
By leveraging the models, protocols, and data presented in these application notes, researchers can effectively design and execute robust in vivo studies to evaluate the efficacy of novel DHODH inhibitors for various therapeutic indications.
References
Application Notes and Protocols for High-Throughput Screening Assays of DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of, and detailed protocols for, high-throughput screening (HTS) assays designed to identify and characterize inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key therapeutic target for various diseases, including autoimmune disorders, cancer, and viral infections.[1][2]
Introduction to DHODH and its Role as a Drug Target
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[3][4] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[1] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway. By blocking DHODH, inhibitor compounds can deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in these rapidly dividing cells. This mechanism of action forms the basis for the clinical use of DHODH inhibitors in treating conditions like rheumatoid arthritis and multiple sclerosis, and their investigation for cancer and antiviral therapies.
High-Throughput Screening Strategies for DHODH Inhibitors
A variety of HTS assays can be employed to identify novel DHODH inhibitors. These can be broadly categorized into biochemical (enzyme-based) assays and cell-based (phenotypic) assays.
Biochemical Assays: These assays directly measure the enzymatic activity of purified recombinant DHODH. They are highly specific for the target and are useful for identifying direct inhibitors. Common methods involve monitoring the reduction of an electron acceptor.
Cell-Based Assays: These assays assess the effect of compounds on cells, providing insights into cell permeability, cytotoxicity, and on-target engagement within a biological context.
Below are detailed protocols for commonly used HTS assays for DHODH inhibitors.
Section 1: Biochemical Assays for DHODH Activity
DCIP-Based Colorimetric Assay
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an artificial electron acceptor. The reduction of DCIP leads to a decrease in absorbance at 600-650 nm.
Experimental Protocol: DHODH Enzymatic Activity Assay (DCIP Assay)
Materials:
-
Recombinant human DHODH protein
-
Test compounds (dissolved in DMSO)
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or a soluble analog like 2,3-dimethoxy-5-methyl-p-benzoquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05-0.1% Triton X-100
-
96-well or 384-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare stock solutions of DHO, CoQ10, and DCIP in the assay buffer. A stock of 20 mM DCIP can be prepared and filtered before use.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Plate Preparation:
-
Add the assay buffer, recombinant human DHODH enzyme (e.g., 6 nM final concentration), and varying concentrations of the test compound to the wells of a microplate.
-
Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Brequinar).
-
Add the electron acceptor mix containing CoQ10 (e.g., 100 µM) and DCIP (e.g., 200 µM).
-
-
Pre-incubation:
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding to the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate, dihydroorotate (DHO), to each well (e.g., 500 µM final concentration).
-
-
Data Acquisition:
-
Immediately monitor the decrease in absorbance at 600-650 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable curve-fitting model (e.g., four-parameter logistic regression).
-
Logical Workflow for the DCIP-Based DHODH Enzymatic Assay
Caption: Workflow for the DCIP-based DHODH enzymatic assay.
Resazurin-Based Fluorescence Assay
This high-throughput assay uses the redox-sensitive dye resazurin, which is reduced to the highly fluorescent resorufin in a reaction coupled to DHODH activity. This method offers high sensitivity and is amenable to high-density plate formats (e.g., 1536-well).
Experimental Protocol: Resazurin-Based Fluorescence Assay for DHODH
Materials:
-
Recombinant human DHODH protein
-
Test compounds (dissolved in DMSO)
-
L-Dihydroorotate (L-DHO)
-
Resazurin
-
Flavin mononucleotide (FMN) cofactor
-
Assay Buffer
-
Black, opaque 96-well or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing L-DHO (e.g., 25 µM), resazurin (e.g., 60 µM), and the FMN cofactor.
-
-
Assay Plate Setup:
-
Dispense the test compounds at various concentrations into the microplate wells.
-
Add the DHODH enzyme to the wells.
-
Include appropriate controls (no enzyme, no inhibitor).
-
-
Reaction and Incubation:
-
Add the reaction mixture to all wells to start the reaction. The overall reaction is: L-DHO + FMN → Orotate + FMNH2, followed by FMNH2 + Resazurin → FMN + Resorufin.
-
Incubate the plate for a specified time at a controlled temperature.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of resorufin at the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation, ~590 nm emission).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Section 2: Cell-Based Assays for DHODH Inhibitors
Cell Viability/Cytotoxicity Assay
This assay assesses the effect of DHODH inhibitors on the proliferation and viability of rapidly dividing cells, such as cancer cell lines (e.g., MOLM-13, a human acute myeloid leukemia cell line).
Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
Cancer cell line (e.g., MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the cells in the appropriate medium.
-
Seed the cells into opaque-walled microplates at a suitable density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Include a vehicle control (DMSO).
-
-
Assay Procedure:
-
Allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add the CellTiter-Glo® reagent to each well as per the manufacturer's instructions.
-
Mix the contents on an orbital shaker for approximately 2 minutes to induce cell lysis.
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated controls.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Uridine Rescue Assay
This assay is crucial for confirming that the observed cellular effects of a compound are specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway. Supplementing the culture medium with uridine allows cells to bypass the DHODH block by utilizing the pyrimidine salvage pathway.
Experimental Protocol: Uridine Rescue Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound
-
Uridine
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)
-
Microplates
Procedure:
-
Cell Seeding:
-
Seed cells into microplates in two sets.
-
-
Compound and Uridine Treatment:
-
Treat both sets of cells with a serial dilution of the test compound.
-
To one set of plates, add a final concentration of uridine (e.g., 100 µM). The other set does not receive uridine.
-
-
Incubation:
-
Incubate the plates for a period equivalent to that of a standard cell viability assay (e.g., 48-72 hours).
-
-
Cell Viability Assessment:
-
Assess cell viability in both sets of plates using a standard method like the MTT or CellTiter-Glo® assay.
-
-
Data Analysis:
-
Compare the dose-response curves of the test compound in the presence and absence of uridine. A significant rightward shift in the IC50 curve in the presence of uridine indicates an on-target effect.
-
Logical Relationship of Experimental Assays for DHODH Inhibitor Validation
Caption: Logical workflow for DHODH inhibitor identification and validation.
Cell Painting Assay (CPA)
The Cell Painting Assay is a high-content, image-based screening approach that can identify DHODH inhibitors based on morphological profiling. This unbiased method provides a broad view of cellular responses to compounds. The CPA can differentiate between the effects of DHODH inhibitors and inhibitors of other pathways, such as folate metabolism.
Section 3: Quantitative Data for DHODH Inhibitors
The following tables summarize the inhibitory activities of several known DHODH inhibitors. IC50 values can vary depending on the specific assay conditions.
Table 1: Biochemical (Enzymatic) Inhibitory Activity of DHODH Inhibitors
| Compound | Target | Assay Type | Parameter | Value | Reference |
| Dhodh-IN-16 | Human DHODH | Enzymatic Assay | IC50 | 0.396 nM | |
| H-006 | Human DHODH | Enzymatic Assay (DCIP) | IC50 | 3.8 nM | |
| BAY-2402234 | Human DHODH | Fluorescence Assay | IC50 | 0.42 nM | |
| Brequinar | Human DHODH | Fluorescence Assay | IC50 | 2.1 nM | |
| Teriflunomide | Human DHODH | Fluorescence Assay | IC50 | 24.5 nM | |
| Leflunomide | Human DHODH | Fluorescence Assay | IC50 | >10,000 nM | |
| Dhodh-IN-1 | Human DHODH | Cell-Free Assay | IC50 | 25 nM |
Table 2: Cellular Inhibitory Activity of DHODH Inhibitors
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| Dhodh-IN-16 | MOLM-13 | Cell Viability (CellTiter-Glo) | IC50 | 0.2 nM | |
| Dhodh-IN-1 | Jurkat | Cell Proliferation | IC50 | 0.02 µM | |
| H-006 | HL-60 | Cell Growth | GI50 | 1.7 nM | |
| H-006 | DLD-1 | Cell Growth | GI50 | 4,577 nM | |
| H-006 | HepG2 | Cell Growth | GI50 | 24.6 nM | |
| H-006 | HT-1080 | Cell Growth | GI50 | 0.45 nM |
Section 4: DHODH Signaling Pathway
DHODH is a central enzyme in the de novo pyrimidine biosynthesis pathway, which is vital for the synthesis of essential building blocks for DNA and RNA.
De Novo Pyrimidine Biosynthesis Pathway and Point of DHODH Inhibition
Caption: The de novo pyrimidine synthesis pathway and the point of DHODH inhibition.
References
Measuring Changes in Pyrimidine Levels After DHODH Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH a compelling therapeutic target for various diseases, including cancer and autoimmune disorders.[2][3]
Inhibition of DHODH leads to a depletion of the pyrimidine pool, which in turn inhibits cell proliferation and can induce cell cycle arrest. A direct and measurable consequence of DHODH inhibition is the accumulation of its substrate, dihydroorotate, and a decrease in downstream pyrimidine nucleotides like UMP, UDP, and UTP. Therefore, the precise measurement of these changes serves as a robust pharmacodynamic biomarker to assess the target engagement and efficacy of DHODH inhibitors.
This document provides detailed protocols for the quantification of changes in pyrimidine levels following treatment with a DHODH inhibitor, utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive and specific detection.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The de novo pyrimidine biosynthesis pathway is a fundamental metabolic process. The diagram below illustrates the key steps, highlighting the point of inhibition by DHODH inhibitors and the resulting accumulation of dihydroorotate and depletion of downstream metabolites.
References
Application Notes and Protocols: Lentiviral shRNA-Mediated Knockdown of Dihydroorotate Dehydrogenase (DHODH) for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, converting dihydroorotate to orotate.[1][2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, and consequently, for cell proliferation.[3][4] Elevated DHODH expression has been observed in various cancers, making it an attractive therapeutic target.
Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique to achieve stable, long-term suppression of a target gene's expression. This method utilizes a lentiviral vector to deliver an shRNA sequence that targets the DHODH mRNA for degradation through the RNA interference (RNAi) pathway. The subsequent reduction in DHODH protein levels allows for the investigation of its role in various cellular processes and its potential as a drug target in vitro.
These application notes provide detailed protocols for the lentiviral shRNA knockdown of DHODH in cultured cells, methods for validating knockdown efficiency, and assays to study the resulting cellular phenotypes.
Signaling Pathways Involving DHODH
DHODH has been implicated in several signaling pathways that are critical for cell growth and survival. Knockdown of DHODH can lead to significant alterations in these pathways.
One of the key pathways affected is the Wnt/β-catenin signaling pathway . Studies have shown that DHODH can directly bind to β-catenin, preventing its degradation and leading to its accumulation in the nucleus. This, in turn, activates downstream target genes involved in cell proliferation. Therefore, knockdown of DHODH can lead to a decrease in β-catenin signaling.
Additionally, DHODH inhibition has been shown to impact the mTOR pathway , a central regulator of cell growth, proliferation, and metabolism. The reduction in pyrimidine pools due to DHODH knockdown can induce cellular stress and affect mTOR signaling. Furthermore, DHODH activity has been linked to the regulation of hypoxia-inducible factor 1 (HIF-1α) expression, a key player in cellular response to low oxygen levels and cancer progression.
References
Application of DHODH Inhibitors in COVID-19 Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an urgent global search for effective antiviral therapies. One promising strategy involves targeting host cellular factors that are essential for viral replication. Dihydroorotate dehydrogenase (DHODH) has emerged as a key host enzyme in this context. DHODH is the rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is critical for the production of nucleotide building blocks required for the replication of RNA viruses like SARS-CoV-2. Inhibiting DHODH depletes the intracellular pyrimidine pool, thereby hindering viral replication. Furthermore, DHODH inhibitors have demonstrated immunomodulatory properties, potentially mitigating the hyperinflammatory response or "cytokine storm" often associated with severe COVID-19. This dual mechanism of action makes DHODH inhibitors an attractive therapeutic avenue for COVID-19.
This document provides detailed application notes and experimental protocols for researchers studying the efficacy of DHODH inhibitors against SARS-CoV-2 in various research models. It includes a summary of quantitative data from preclinical studies, step-by-step methodologies for key experiments, and visualizations of relevant pathways and workflows.
Mechanism of Action of DHODH Inhibitors against SARS-CoV-2
DHODH inhibitors exert a dual effect in the context of SARS-CoV-2 infection: a direct antiviral action and an immunomodulatory effect.
-
Antiviral Effect: SARS-CoV-2, an RNA virus, relies heavily on the host cell's machinery to replicate its genome. This process requires a substantial supply of ribonucleotides. By blocking DHODH, these inhibitors reduce the available pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of new viral RNA. This effectively stalls viral replication.
-
Immunomodulatory Effect: Severe COVID-19 is often characterized by an overactive immune response, leading to a cytokine storm that can cause significant tissue damage. DHODH inhibitors have been shown to suppress the production of pro-inflammatory cytokines such as IL-6 and IL-17.[1] This immunomodulatory effect can help to control the hyperinflammation associated with severe disease.
Data Presentation: In Vitro Efficacy of DHODH Inhibitors against SARS-CoV-2
The following tables summarize the in vitro antiviral activity and cytotoxicity of various DHODH inhibitors against SARS-CoV-2 in different cell lines.
Table 1: Antiviral Activity of DHODH Inhibitors against SARS-CoV-2
| DHODH Inhibitor | Cell Line | EC50 (µM) | Reference(s) |
| Brequinar | A549/ACE2 | 2.67 | [2] |
| A549/ACE2 (with DPY) | 0.44 - 0.80 | [2] | |
| Leflunomide | Vero E6 | >25 | [3] |
| Teriflunomide | Vero E6 | 6.00 - 26.06 | [3] |
| PTC299 | Vero E6 | 0.002 - 0.0316 | |
| S312 | Vero | 1.56 | |
| S416 | Vero | 0.017 | |
| IMU-838 (Vidofludimus) | - | IC50 0.16 |
Table 2: Cytotoxicity of DHODH Inhibitors
| DHODH Inhibitor | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| Teriflunomide | Vero E6 | >850 | >141.75 | |
| PTC299 | Vero E6 | >10 | >3800 | |
| S312 | Vero | >158.2 | >101.41 | |
| S416 | Vero | 178.6 | >10,505.88 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and research questions.
References
Application Notes and Protocols for the Synthesis and Purification of Novel DHODH Inhibitor Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, purification, and evaluation of novel inhibitors targeting Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. The methodologies outlined are intended to guide researchers in the development of new therapeutic agents for cancer, autoimmune disorders, and viral infections.[1][2][3][4]
Introduction
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[5] This pathway is crucial for the synthesis of DNA and RNA, and rapidly proliferating cells, such as cancer cells and activated lymphocytes, are particularly dependent on it. Consequently, DHODH has emerged as a significant therapeutic target. Inhibition of DHODH depletes the cellular pyrimidine pool, leading to cell cycle arrest and a reduction in cell growth. Several DHODH inhibitors, including leflunomide and teriflunomide, have been approved for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.
These application notes provide a comprehensive guide to synthesizing, purifying, and evaluating novel DHODH inhibitors.
Signaling Pathway and Experimental Workflow
The inhibition of DHODH blocks the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine biosynthesis pathway. This leads to a depletion of pyrimidines, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and inhibition of cell proliferation.
Caption: De Novo Pyrimidine Biosynthesis and DHODH Inhibition.
The general workflow for the synthesis, purification, and evaluation of a novel DHODH inhibitor is depicted below.
Caption: Experimental Workflow for Novel DHODH Inhibitor Development.
Data Presentation
The following table summarizes key quantitative data for some well-characterized DHODH inhibitors. Novel compounds can be benchmarked against these values.
| Inhibitor | Target | IC50 (Enzyme Assay) | Cell Line | IC50 (Cell-based Assay) |
| Brequinar | human DHODH | 5.2 nM | A-375 | 0.59 µM |
| human DHODH | 4.5 nM | A549 | 4.1 µM | |
| Teriflunomide | human DHODH | ~600 nM | MDA-MB-468 | 31.36 µM (96h) |
| human DHODH | - | BT549 | 31.83 µM (96h) | |
| human DHODH | - | MDA-MB-231 | 59.72 µM (96h) | |
| BAY 2402234 | human DHODH | 1.2 nM | MOLM-13 | 0.08 - 8.2 nM |
| ASLAN003 | human DHODH | 35 nM | THP-1 | 152 nM |
| human DHODH | - | MOLM-14 | 582 nM | |
| human DHODH | - | KG-1 | 382 nM | |
| Dhodh-IN-16 | human DHODH | 0.396 nM | - | - |
| H-006 | human DHODH | 3.8 nM | - | - |
| Compound 31 (4-thiazolidinone) | human DHODH | 1.12 µM | - | - |
Experimental Protocols
Protocol 1: General Synthesis of a Novel DHODH Inhibitor (Illustrative Example)
This protocol provides a generalized multi-step synthesis for a hypothetical novel DHODH inhibitor. The specific reagents and conditions will need to be adapted based on the target chemical structure.
Step 1: Synthesis of Intermediate A
-
Dissolve starting material 1 (1 equivalent) in a suitable solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add reagent 2 (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate A.
Step 2: Synthesis of Intermediate B
-
Dissolve Intermediate A (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Add reagent 3 (1.2 equivalents) and a catalyst (e.g., palladium on carbon) to the solution.
-
Stir the reaction under a hydrogen atmosphere (balloon pressure) for 8-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain Intermediate B.
Step 3: Synthesis of the Final Compound
-
Dissolve Intermediate B (1 equivalent) and reagent 4 (1.1 equivalents) in a suitable solvent (e.g., dimethylformamide, DMF).
-
Add a coupling agent (e.g., HATU) and a base (e.g., diisopropylethylamine, DIPEA).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final novel DHODH inhibitor.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized silica gel column based on the amount of crude product. Pack the column with silica gel slurry in the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Begin elution with the chosen solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified compound.
Protocol 3: DHODH Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DHODH.
Materials:
-
Recombinant human DHODH protein
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Novel DHODH inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the novel DHODH inhibitor in DMSO.
-
In a 96-well plate, add the DHODH inhibitor at various concentrations. Include a DMSO vehicle control.
-
Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.
-
Initiate the reaction by adding the DCIP solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cells.
Materials:
-
Cancer cell line of interest (e.g., A-375, A549)
-
Complete cell culture medium
-
Novel DHODH inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the novel DHODH inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include wells with medium only (blank) and cells with a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Protocol 5: Western Blot Analysis for Downstream Signaling
This method is used to assess the protein levels of key signaling molecules affected by DHODH inhibition, such as those involved in cell cycle control.
Materials:
-
Cancer cell lines
-
Novel DHODH inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins (e.g., p53, MYC) and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the novel DHODH inhibitor at the desired concentrations and time points.
-
Lyse the cells in lysis buffer and determine the protein concentration using a protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Troubleshooting and Optimization
-
Low Yield in Synthesis: Optimize reaction conditions such as temperature, reaction time, and catalyst loading. Ensure all reagents are pure and dry.
-
Poor Purification: Experiment with different solvent systems for column chromatography. Consider alternative purification methods like preparative HPLC.
-
High Variability in Assays: Ensure accurate pipetting and consistent cell seeding densities. Optimize inhibitor incubation times and reagent concentrations.
-
Lack of Cellular Activity: The compound may have poor cell permeability. Consider prodrug strategies or structural modifications to improve physicochemical properties. The cell line may have a highly active pyrimidine salvage pathway. A uridine rescue experiment can confirm on-target activity.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Dihydroorotate Dehydrogenase (DHODH) inhibitors. This document includes detailed experimental protocols for key assays, a summary of quantitative data for prominent DHODH inhibitors, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a characteristic feature of rapidly proliferating cells, such as cancer cells and activated lymphocytes. Consequently, DHODH has emerged as a promising therapeutic target for the treatment of various cancers, autoimmune diseases, and viral infections. DHODH inhibitors exert their therapeutic effects by depleting the intracellular pool of pyrimidines, which leads to cell cycle arrest and apoptosis in these highly proliferative cells.
A thorough understanding of the pharmacokinetic and pharmacodynamic profiles of DHODH inhibitors is crucial for their preclinical and clinical development. This document provides the necessary tools and information to facilitate this analysis.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters of DHODH Inhibitors
The following tables summarize key pharmacokinetic and pharmacodynamic data for several well-characterized and emerging DHODH inhibitors.
Table 1: Pharmacokinetic Parameters of Selected DHODH Inhibitors
| Inhibitor | Species | Dose & Route | Cmax | Tmax | AUC | Half-life (t1/2) | Oral Bioavailability (F) | Reference(s) |
| Leflunomide (active metabolite Teriflunomide) | Human | Oral | 6-12 hours to peak | ~2 weeks | - | ~80% | [1] | |
| Teriflunomide | Human | 7 mg & 14 mg, Oral | 1-2 hours | - | 18-19.5 days | ~100% | [2][3] | |
| Brequinar | Human | 36-300 mg/m²/day x 5, IV | - | - | Proportional to dose | 8.1 ± 3.6 hours | - | |
| HOSU-53 | Mouse | 10 mg/kg, Oral | - | - | - | ~30 hours | 86% | |
| Rat | 10 mg/kg, Oral | - | - | - | 6-8 hours | ~60% | ||
| Dog | 10 mg/kg, Oral | - | - | - | 6-8 hours | ~50% | ||
| Emvododstat (PTC299) | Mouse | 10 mg/kg, Oral | ~4 hours | - | - | - | - | |
| Rat | 3 mg/kg, Oral | 2-3 hours | - | - | - | - | ||
| Dog | 3 mg/kg, Oral | 2-3 hours | - | - | - | - | ||
| Monkey | 10 mg/kg, Oral | ~2 hours | - | - | - | - |
Table 2: In Vitro Pharmacodynamic Parameters of Selected DHODH Inhibitors
| Inhibitor | Target/Cell Line | Assay Type | IC50 | Reference(s) |
| ASLAN003 | Human DHODH | Enzymatic Assay | 35 nM | |
| THP-1 (AML) | Cell Proliferation | 152 nM | ||
| MOLM-14 (AML) | Cell Proliferation | 582 nM | ||
| KG-1 (AML) | Cell Proliferation | 382 nM | ||
| HOSU-53 | Human DHODH | Enzymatic Assay | 2-45 nM | |
| Dhodh-IN-16 | Human DHODH | Enzymatic Assay | 0.396 nM | |
| MOLM-13 (AML) | Cell Viability | 0.2 nM |
Signaling Pathways and Experimental Workflows
Diagram 1: The De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition
Caption: Inhibition of DHODH blocks the conversion of dihydroorotate to orotate.
Diagram 2: General Workflow for In Vivo Pharmacokinetic Studies
Caption: A generalized workflow for conducting in vivo pharmacokinetic studies.
Diagram 3: Experimental Workflow for In Vitro Pharmacodynamic Assays
Caption: Workflow for in vitro pharmacodynamic evaluation of DHODH inhibitors.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of a DHODH inhibitor in a mouse model.
1. Animal Model:
-
Use male CD-1 or BALB/c mice (6-8 weeks old).
-
Acclimate animals for at least one week before the experiment.
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Drug Formulation and Administration:
-
Formulation: Formulate the DHODH inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil). The formulation will depend on the physicochemical properties of the compound.
-
Administration:
-
Oral (PO): Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous (IV): For bioavailability determination, administer a lower dose (e.g., 1-2 mg/kg) via tail vein injection.
-
3. Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Collect blood via retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood to obtain plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
-
Store plasma samples at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the DHODH inhibitor in plasma.
-
The method should include a suitable internal standard.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%) (calculated as [AUCoral/Doseoral] / [AUCiv/Doseiv] x 100)
-
Protocol 2: DHODH Enzymatic Inhibition Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).
1. Materials:
-
Recombinant human DHODH protein
-
DHODH inhibitor (test compound)
-
L-dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a serial dilution of the DHODH inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and varying concentrations of the inhibitor.
-
Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Brequinar).
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution containing DHO and DCIP.
-
Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-15 minutes in kinetic mode using a microplate reader.
3. Data Analysis:
-
Calculate the rate of DCIP reduction (V) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol assesses the effect of a DHODH inhibitor on the proliferation of cancer cells.
1. Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for AML)
-
Complete cell culture medium
-
DHODH inhibitor
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Spectrophotometer or luminometer
2. Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of the DHODH inhibitor for 72 hours. Include a vehicle control.
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Add the CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
3. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 4: Western Blot Analysis for Downstream Signaling
This protocol can be used to analyze the effect of DHODH inhibitors on the expression of downstream signaling proteins, such as c-Myc and p53.
1. Cell Treatment and Lysis:
-
Treat cells with the DHODH inhibitor at the desired concentration and for the specified time.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-c-Myc, anti-p53, anti-DHODH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5: In Vivo Efficacy Study in an AML Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a DHODH inhibitor in a mouse xenograft model of Acute Myeloid Leukemia (AML).
1. Cell Line and Animal Model:
-
Use an appropriate AML cell line (e.g., MOLM-13, MV4-11).
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
2. Tumor Implantation:
-
Inject the AML cells subcutaneously or intravenously into the mice.
-
Monitor the mice for tumor development or signs of leukemia.
3. Treatment:
-
Once tumors are established (e.g., 100-200 mm³) or leukemia is detectable, randomize the mice into treatment groups (vehicle control and DHODH inhibitor).
-
Administer the DHODH inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).
4. Efficacy Assessment:
-
For subcutaneous models: Measure tumor volume with calipers 2-3 times per week.
-
For systemic models: Monitor animal survival and, if possible, assess leukemic burden in peripheral blood, bone marrow, and spleen by flow cytometry for human CD45+ cells.
-
Monitor the body weight of the animals as an indicator of toxicity.
5. Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., histopathology, biomarker analysis).
-
Compare tumor growth inhibition or survival between the treatment and control groups.
Conclusion
The provided application notes and protocols offer a robust framework for the comprehensive pharmacokinetic and pharmacodynamic evaluation of DHODH inhibitors. The summarized data and visualized pathways serve as a valuable resource for researchers in the field. By employing these standardized methodologies, scientists can generate reliable and comparable data to accelerate the development of novel and effective DHODH-targeting therapeutics.
References
Application Notes and Protocols for Studying DHODH Gene Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth step, the oxidation of dihydroorotate to orotate.[1][2] This pathway is essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA.[3] Consequently, DHODH is crucial for cell proliferation and survival.[3] Due to the high demand for nucleotides in rapidly dividing cells, such as cancer cells, DHODH has emerged as a promising therapeutic target in oncology and autoimmune diseases.[3]
The CRISPR-Cas9 gene-editing technology offers a powerful tool to investigate the function of DHODH with high precision. By creating a specific knockout of the DHODH gene, researchers can study the direct consequences of its loss on cellular processes, validate it as a drug target, and explore potential therapeutic strategies. These application notes provide a comprehensive guide, including detailed protocols, for utilizing CRISPR-Cas9 to study DHODH gene function.
Signaling Pathway and Experimental Workflow
The de novo pyrimidine synthesis pathway is a fundamental metabolic process. DHODH plays a pivotal role in this pathway, which is located in the inner mitochondrial membrane. Its inhibition or knockout leads to a depletion of the pyrimidine pool, affecting DNA and RNA synthesis and ultimately leading to cell cycle arrest and apoptosis in rapidly proliferating cells.
Caption: Role of DHODH in the de novo pyrimidine synthesis pathway.
The general workflow for studying DHODH function using CRISPR-Cas9 involves designing and validating sgRNAs, delivering the CRISPR-Cas9 machinery into the target cells, selecting and verifying knockout cells, and finally, performing functional assays.
Caption: Experimental workflow for studying DHODH function using CRISPR-Cas9.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of DHODH
This protocol outlines the steps for generating DHODH knockout cell lines using CRISPR-Cas9.
1. sgRNA Design and Synthesis:
-
Obtain the target gene sequence for DHODH from a database like NCBI.
-
Use online sgRNA design tools (e.g., Benchling, CHOPCHOP) to identify 2-3 sgRNAs targeting an early exon of DHODH. Select sgRNAs with high on-target and low off-target scores. The target sequence is typically 20 nucleotides followed by a Protospacer Adjacent Motif (PAM) (5'-NGG-3' for Streptococcus pyogenes Cas9).
-
Synthesize the sgRNAs chemically or clone them into an expression vector.
2. Delivery of CRISPR-Cas9 Components:
-
Method Selection: Choose a suitable delivery method based on the cell type. Common methods include lipid-based transfection, electroporation, or viral vectors (e.g., lentivirus, adeno-associated virus). The CRISPR components can be delivered as DNA plasmids, mRNA, or as a ribonucleoprotein (RNP) complex.
-
Transfection/Electroporation (RNP method):
-
Form RNP complexes by incubating Cas9 protein with the synthetic sgRNA.
-
Resuspend the target cells in a suitable buffer.
-
Combine the cells with the RNP complexes and perform electroporation using an optimized program for the specific cell line.
-
3. Selection and Validation of Knockout Clones:
-
Single-Cell Cloning: After delivery of the CRISPR-Cas9 components, isolate single cells into 96-well plates to grow clonal populations.
-
Genomic DNA Extraction and PCR: Once clones have expanded, extract genomic DNA. Amplify the genomic region targeted by the sgRNA using PCR.
-
Validation of Editing:
-
Mismatch Detection Assay (e.g., T7E1): This provides a preliminary screen for editing efficiency in a pool of cells.
-
Sanger Sequencing: Sequence the PCR products to confirm the presence of insertions or deletions (indels) at the target site.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis of editing outcomes and off-target effects.
-
-
Western Blot Analysis: Confirm the absence of DHODH protein expression in the knockout clones. This is a critical step to ensure a functional knockout.
Protocol 2: Cell Viability Assay
This protocol is used to assess the effect of DHODH knockout on cell proliferation and viability.
1. Cell Seeding:
-
Seed both wild-type (WT) and DHODH-knockout (KO) cells in a 96-well plate at an appropriate density for logarithmic growth over the experimental period.
2. Treatment Conditions:
-
Culture a set of wells for both WT and KO cells in standard culture medium.
-
To confirm that the observed effects are due to the disruption of the pyrimidine synthesis pathway, include a "rescue" condition. For this, supplement the culture medium with a high concentration of uridine (e.g., 100-500 µM). DHODH-deficient cells can be sustained by exogenous uridine.
3. Incubation:
-
Incubate the plates for a period that allows for multiple cell divisions (e.g., 72-120 hours).
4. Viability Measurement:
-
Use a commercially available cell viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Alternatively, use colorimetric assays like the WST-1 assay.
-
Measure the luminescence or absorbance according to the manufacturer's instructions using a plate reader.
5. Data Analysis:
-
Normalize the viability of treated cells to the vehicle control.
-
Compare the viability of KO cells to WT cells in both standard and uridine-supplemented media.
Protocol 3: Metabolomic Analysis
This protocol is designed to confirm the functional consequence of DHODH knockout by measuring the accumulation of its substrate, dihydroorotate.
1. Cell Culture and Treatment:
-
Plate WT and DHODH-KO cells and culture until they reach a suitable confluency.
2. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) and incubate at -80°C for 15 minutes.
-
Scrape the cells and collect the cell extract.
3. Sample Preparation:
-
Centrifuge the extracts at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
4. LC-MS/MS Analysis:
-
Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of dihydroorotate and other pyrimidine pathway intermediates like orotate and UMP.
5. Data Analysis:
-
Normalize the metabolite levels to an internal standard and cell number or protein concentration.
-
Compare the levels of dihydroorotate in KO cells to WT cells. A significant accumulation of dihydroorotate in KO cells confirms the inhibition of DHODH activity.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from the described experiments based on published literature.
Table 1: Effect of DHODH Knockout on Cell Viability
| Cell Line | Condition | Relative Viability (% of WT) | Uridine Rescue | Reference |
| Jurkat (T-ALL) | DHODH Knockout | Significantly Reduced | Yes | |
| G3MB-MYC (Medulloblastoma) | DHODH Knockout | Significantly Reduced | Yes | |
| SCLC Cell Lines | DHODH Knockout | Significantly Reduced | Yes |
Table 2: Metabolomic Changes Following DHODH Inhibition/Knockout
| Metabolite | Expected Change in KO/Inhibited Cells | Fold Change (Representative) | Reference |
| Dihydroorotate | Increase | >10-fold | |
| N-carbamoyl-aspartate | Increase | Variable | |
| Orotate | Decrease | Significant Reduction | |
| Uridine Monophosphate (UMP) | Decrease | Significant Reduction | |
| Uridine Triphosphate (UTP) | Decrease | Rapid Depletion | |
| Cytidine Triphosphate (CTP) | Decrease | Rapid Depletion |
Table 3: IC50 Values of DHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line Type | IC50 Range (nM) | Reference |
| Brequinar | T-ALL | Nanomolar range | |
| Leflunomide | SCLC | Variable | |
| Indoluidin D | HL-60 (AML) | 210 nM (in vitro assay) | |
| BAY 2402234 | AML | Sub-nanomolar |
Conclusion
The use of CRISPR-Cas9 to knock out the DHODH gene provides a precise and powerful method for elucidating its function in various cellular contexts. The protocols and application notes provided here offer a framework for researchers to investigate the role of DHODH in cell viability, metabolism, and other key biological processes. This approach is invaluable for validating DHODH as a therapeutic target and for the development of novel inhibitors for the treatment of cancer and other diseases characterized by rapid cell proliferation. The ability to rescue the knockout phenotype with exogenous uridine provides a robust control to ensure that the observed effects are directly linked to the disruption of the de novo pyrimidine synthesis pathway.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their demand for nucleotides.[3] DHODH inhibitors block this pathway, leading to the depletion of the intracellular pyrimidine pool. This depletion results in a stall in DNA replication and cell proliferation, ultimately causing cell cycle arrest and in some cases, apoptosis.[1][4] Consequently, DHODH has emerged as a promising target for the development of anticancer therapeutics.
Flow cytometry is a powerful and widely used technique to analyze the cell cycle distribution of a population of cells. By staining cells with a fluorescent DNA-intercalating agent, such as propidium iodide (PI), the DNA content of individual cells can be quantified. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content). This application note provides a detailed protocol for the analysis of cell cycle arrest induced by DHODH inhibitors using flow cytometry and presents quantitative data for several known DHODH inhibitors.
Data Presentation
The following table summarizes the effects of various DHODH inhibitors on the cell cycle distribution of different cancer cell lines, as determined by flow cytometry.
| DHODH Inhibitor | Cell Line | Concentration | Treatment Time | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Leflunomide | BE(2)-C (Neuroblastoma) | 100 µM | 72 hours | - | 79.17 | - |
| SK-N-DZ (Neuroblastoma) | 100 µM | 72 hours | - | 67.71 | - | |
| SK-N-F1 (Neuroblastoma) | 100 µM | 72 hours | - | 53.62 | - | |
| Teriflunomide | MDA-MB-468 (TNBC) | 100 µM | 48 hours | 40.12 | 45.33 | 14.55 |
| BT549 (TNBC) | 100 µM | 48 hours | 42.11 | 40.18 | 17.71 | |
| MDA-MB-231 (TNBC*) | 100 µM | 48 hours | 38.92 | 48.91 | 12.17 | |
| BAY 2402234 | TF-1 (Erythroleukemia) | 10 nM | 48 hours | ~25 | ~30 | ~45 |
| MT-2 (HTLV-1 infected T-cell) | 10 nM | 48 hours | ~35 | ~50 | ~15 | |
| MT-4 (HTLV-1 infected T-cell) | 10 nM | 48 hours | ~20 | ~60 | ~20 |
*TNBC: Triple-Negative Breast Cancer
Signaling Pathway
DHODH inhibitors induce cell cycle arrest primarily by depleting the pyrimidine pool necessary for DNA synthesis. This metabolic stress triggers a cascade of signaling events that halt cell cycle progression. A key player in this response is the tumor suppressor protein p53, which can be activated upon pyrimidine starvation. Activated p53 can lead to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin-CDK complexes that are essential for cell cycle progression, particularly at the G1/S and S phase checkpoints. Furthermore, DHODH inhibition has been shown to downregulate the expression of the proto-oncogene c-Myc, a key regulator of cell proliferation and metabolism. The interplay of these signaling molecules ultimately results in the observed cell cycle arrest.
Experimental Protocols
Cell Treatment with DHODH Inhibitors
This protocol describes the general procedure for treating cells with DHODH inhibitors prior to cell cycle analysis. The optimal concentration and incubation time should be determined empirically for each cell line and inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well plates or culture flasks
Procedure:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment and do not exceed 80% confluency by the end of the experiment.
-
Allow cells to adhere and resume proliferation overnight.
-
Prepare serial dilutions of the DHODH inhibitor in complete cell culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Remove the medium from the cells and replace it with the medium containing the DHODH inhibitor or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol outlines the steps for staining cells with propidium iodide for cell cycle analysis by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (see recipe below)
-
RNase A
-
12 x 75 mm polystyrene or polypropylene tubes
-
Flow cytometer
PI Staining Solution Recipe (500 mL):
-
0.025 g Propidium Iodide (final concentration 50 µg/mL)
-
0.5 g Sodium Citrate (final concentration 0.1%)
-
0.5 mL Triton X-100 (final concentration 0.1%)
-
499.5 mL deionized water
-
Store refrigerated and protected from light. Just before use, add RNase A to a final concentration of 100 µg/mL.
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash cells once with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize trypsin with complete medium, transfer the cell suspension to a centrifuge tube, and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Suspension cells: Transfer the cell suspension directly to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
-
Incubate the cells for at least 1 hour at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.
-
Staining:
-
Pellet the fixed cells by centrifugation at 800 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet once with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.
-
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm or 561 nm laser for excitation.
-
Collect PI fluorescence in the appropriate channel (e.g., FL2 or FL3, ~610 nm) on a linear scale.
-
Acquire at least 10,000 events per sample.
-
Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) to gate on single cells and exclude doublets.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates the general workflow for analyzing cell cycle arrest induced by DHODH inhibitors using flow cytometry.
Conclusion
The analysis of cell cycle distribution by flow cytometry is a robust and essential method for characterizing the cytostatic effects of DHODH inhibitors. The protocols provided in this application note offer a reliable framework for assessing the impact of these compounds on cell cycle progression. The quantitative data presented for several DHODH inhibitors highlights their common mechanism of inducing S-phase or G2/M-phase arrest in various cancer cell lines. These methodologies can be adapted for different cell types and experimental conditions to further elucidate the mechanisms of action of novel DHODH inhibitors and to guide their development as potential anticancer agents.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Small Molecule DHODH Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors of dihydroorotate dehydrogenase (DHODH). Our goal is to help you identify and mitigate potential off-target effects to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for small molecule DHODH inhibitors?
A1: Small molecule DHODH inhibitors block the fourth enzyme in the de novo pyrimidine biosynthesis pathway, dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme, located in the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the synthesis of pyrimidine nucleotides (uridine and cytidine) required for DNA and RNA synthesis.[3][4][5] By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and a reduction in cell proliferation, particularly in rapidly dividing cells that heavily rely on this pathway.
Q2: I am not observing the expected anti-proliferative effect with my DHODH inhibitor. What are the common causes?
A2: Several factors can lead to a lack of efficacy in your experiments:
-
Uridine in the Culture Medium: Standard fetal bovine serum (FBS) contains uridine, which can be utilized by cells through the pyrimidine salvage pathway, thereby bypassing the DHODH inhibition.
-
Cell Line-Specific Resistance: Not all cell lines are equally dependent on the de novo pyrimidine synthesis pathway. Cells with a highly active salvage pathway may be inherently resistant to DHODH inhibitors.
-
Compound Insolubility: The inhibitor may have precipitated out of the solution, especially in aqueous culture media, leading to a lower effective concentration.
-
Incorrect Drug Concentration: Errors in dilution calculations or compound degradation can result in a lower-than-expected final concentration.
-
High Cell Density: A high cell seeding density can alter the cellular microenvironment and mask the inhibitor's effects.
Q3: My DHODH inhibitor is showing a more potent or different phenotype than expected (e.g., rapid cytotoxicity). Could this be an off-target effect?
A3: Yes, unexpected phenotypes could indicate off-target activities, especially at higher concentrations. While DHODH inhibition is primarily cytostatic, potent cytotoxicity in cell lines not highly dependent on de novo pyrimidine synthesis might suggest engagement with other cellular targets. Some DHODH inhibitors have been reported to have off-target effects on other cellular processes, including mitochondrial respiration. For example, leflunomide and brequinar have been identified as mitochondrial toxicants in certain hepatic cell lines.
Q4: How can I confirm that the observed effects of my compound are due to on-target DHODH inhibition?
A4: The gold-standard method is a uridine rescue experiment . Supplementing the culture medium with exogenous uridine allows cells to bypass the block in the de novo pathway. If the addition of uridine reverses the observed phenotype (e.g., restores cell proliferation), it strongly indicates that the effect is on-target.
Q5: What are some general approaches to identify potential off-target effects?
A5: Several unbiased, large-scale methods can be employed:
-
Kinome Profiling: A kinome scan can identify potential off-target interactions by screening the inhibitor against a large panel of kinases.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context. Binding of a ligand typically increases the thermal stability of the target protein, which can be used to confirm on-target binding and identify novel interactors.
-
Metabolomic Analysis: Measuring the accumulation of the DHODH substrate, dihydroorotate (DHO), can confirm on-target engagement.
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Reagents | Use dialyzed FBS to eliminate small molecules like uridine from the serum. Keep meticulous records of lot numbers for all reagents, especially FBS and the inhibitor. When starting with a new lot, perform a validation experiment comparing it to the previous lot. |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use a calibrated multichannel pipette for seeding to ensure an even distribution of cells. |
| Compound Instability/Precipitation | Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Visually inspect the culture medium for any signs of precipitation after adding the compound. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in the culture medium. |
Issue 2: Uridine Rescue Experiment is Not Working
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentrations | The inhibitor concentration may be too high, causing off-target toxicity that cannot be rescued by uridine. Perform a dose-response curve to determine the optimal inhibitor concentration. The uridine concentration may be too low to effectively rescue the cells. Titrate the concentration of uridine, starting from a common concentration of 100 µM. |
| Incorrect Timing | Uridine is typically added concurrently with the inhibitor. Consider a pre-incubation with uridine for 1-2 hours before adding the inhibitor. |
| Suboptimal Assay Endpoint | The chosen time point for measurement may not be optimal for observing the rescue effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the best window for observing both inhibition and rescue. |
| Deficient Salvage Pathway | The cell line being used may have a deficient pyrimidine salvage pathway and cannot efficiently utilize exogenous uridine. Confirm the expression and activity of key salvage pathway enzymes. |
Quantitative Data Summary
Table 1: Reported IC50 Values for Common DHODH Inhibitors
| Inhibitor | Target/Assay Condition | IC50 Value |
| Dhodh-IN-1 | DHODH Enzyme (in vitro) | 25 nM |
| Dhodh-IN-1 | Jurkat cells (proliferation) | 20 nM |
| Dhodh-IN-16 | human DHODH | 0.396 nM |
| Dhodh-IN-16 | MOLM-13 cells | 0.2 nM |
| Brequinar | human DHODH | ~10 nM |
| Teriflunomide | (active metabolite of Leflunomide) | Varies by cell type |
| Leflunomide | (prodrug for Teriflunomide) | Varies by cell type |
Key Experimental Protocols
Protocol 1: Uridine Rescue Assay
This assay is designed to confirm that the observed cellular effect of a DHODH inhibitor is due to the inhibition of the de novo pyrimidine biosynthesis pathway.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a dose range of the DHODH inhibitor in the presence or absence of a fixed concentration of uridine (e.g., 100 µM). Include vehicle-only and uridine-only controls.
-
Incubation: Incubate the plates for a period appropriate for the cell line's doubling time (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo.
-
Data Analysis: Compare the dose-response curves of the inhibitor in the presence and absence of uridine. A rightward shift in the IC50 curve in the presence of uridine indicates an on-target effect.
Protocol 2: Western Blot for Downstream Effectors
This protocol can be used to assess changes in proteins involved in cell cycle or apoptosis following inhibitor treatment.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the desired concentrations of the DHODH inhibitor for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., p21, PARP) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct engagement of an inhibitor with its target protein within the cellular environment.
-
Cell Treatment: Treat intact cells with the DHODH inhibitor or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and centrifuge at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble DHODH in the supernatant by Western blot or ELISA. A shift in the melting curve of DHODH to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: On-target pathway of a DHODH inhibitor and the uridine rescue mechanism.
Caption: A logical workflow for troubleshooting unexpected results with DHODH inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Selectivity of DHODH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of Dihydroorotate Dehydrogenase (DHODH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DHODH inhibitors?
A1: Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1] DHODH inhibitors block this enzymatic step, leading to a depletion of the pyrimidine pool, which in turn inhibits cell proliferation and growth.[2][3] This makes DHODH a valuable target for diseases characterized by rapid cell growth, such as cancer and autoimmune disorders.
Q2: Why do different cell lines show varying sensitivity to the same DHODH inhibitor?
A2: The differential sensitivity of cell lines to DHODH inhibitors is often attributed to their varying reliance on the de novo versus the pyrimidine salvage pathway. Cells with a robust salvage pathway can utilize extracellular uridine and cytidine to bypass the DHODH block, rendering them more resistant to inhibition. The expression levels of key salvage pathway enzymes, such as uridine-cytidine kinases (UCK1/2), can influence this resistance.
Q3: How can I confirm that the observed cellular effects are due to on-target DHODH inhibition?
A3: A uridine rescue experiment is the standard method to verify on-target activity. Since DHODH inhibition depletes the pyrimidine pool, supplementing the cell culture medium with exogenous uridine allows cells to use the salvage pathway, thus bypassing the enzymatic block. If the addition of uridine reverses the observed phenotype (e.g., decreased cell viability), it strongly indicates an on-target effect.
Q4: What are the common medicinal chemistry strategies to improve DHODH inhibitor selectivity?
A4: Improving selectivity often involves exploiting structural differences between the target DHODH (e.g., human) and off-targets or DHODH from other species (e.g., parasites). Key strategies include:
-
Targeting the Ubiquinone Binding Site: Designing inhibitors that interact specifically with the ubiquinone binding pocket of DHODH.
-
Exploiting Species-Specific Residues: For infectious disease applications, inhibitors are designed to bind to amino acid residues that are unique to the parasite's DHODH and not present in the human homologue.
-
Structure-Based Design: Utilizing high-resolution crystal structures of DHODH in complex with inhibitors to guide the design of new compounds with improved binding affinity and selectivity.
Q5: What are potential off-target effects of DHODH inhibitors?
A5: While many DHODH inhibitors are designed for high selectivity, off-target effects can occur, particularly at higher concentrations. Potential off-targets can include other enzymes with structurally similar binding pockets, such as certain kinases. For example, the FTO inhibitor FB23-2 was found to also inhibit hDHODH due to structural similarities in their catalytic pockets. It is crucial to empirically determine the selectivity profile of a DHODH inhibitor in a relevant cellular context.
Troubleshooting Guides
Issue 1: Little to no cellular response to the DHODH inhibitor, even at high concentrations.
| Possible Cause | Solution |
| Uridine in Culture Medium: Standard fetal bovine serum (FBS) contains uridine, which can rescue cells from DHODH inhibition by activating the salvage pathway. | Use dialyzed FBS to remove small molecules like uridine. As a control, add back exogenous uridine to confirm the on-target effect. |
| Cell Line-Specific Resistance: The cell line may have a highly active pyrimidine salvage pathway, making it less dependent on de novo synthesis. | Consult the literature for the known sensitivity of your cell line. If possible, use a cell line known to be sensitive to DHODH inhibitors as a positive control. |
| Compound Insolubility: The inhibitor may have precipitated out of the solution. | Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect the final medium for any signs of precipitation. |
Issue 2: High variability between experimental replicates.
| Possible Cause | Solution |
| Inconsistent Cell Seeding: Uneven distribution of cells across wells is a common source of variability. | Ensure the cell suspension is thoroughly mixed before and during plating. Use calibrated pipettes for accurate cell seeding. |
| Edge Effects in Multi-Well Plates: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile water or PBS to maintain humidity. |
| Inconsistent Compound Addition: Errors in serial dilutions or pipetting can lead to variability in the final inhibitor concentration. | Prepare master mixes of inhibitor dilutions to be added to replicate wells to minimize pipetting errors. |
Issue 3: Observed off-target effects are confounding the results.
| Possible Cause | Solution | | High Inhibitor Concentration: Off-target effects are more likely to occur at concentrations significantly above the IC50 for DHODH inhibition. | Perform a thorough dose-response analysis to determine the optimal concentration range for on-target activity. | | Lack of Selectivity: The inhibitor may have inherent cross-reactivity with other proteins. | Conduct a kinase selectivity screen to identify potential off-target kinases. Use a structurally different DHODH inhibitor as a control to see if it produces the same phenotype. | | Confirmation of On-Target Effect: It is crucial to differentiate between on-target and off-target-driven phenotypes. | Perform a uridine rescue experiment. If the phenotype is not rescued by uridine, it is likely due to an off-target effect. |
Data Presentation
Table 1: Comparative Selectivity of DHODH Inhibitors
This table provides a comparative overview of the potency and selectivity of various DHODH inhibitors. The selectivity index is a crucial parameter for assessing the therapeutic window of a compound.
| Inhibitor | Target | IC50 (nM) | Off-Target Example (Kinase) | Off-Target IC50 (nM) | Selectivity Index (Off-Target IC50 / Target IC50) | Reference |
| Brequinar | Human DHODH | 10 | - | - | - | |
| Teriflunomide | Human DHODH | ~600 | - | - | - | |
| Dhodh-IN-16 | Human DHODH | 0.396 | - | - | - | |
| QD-1 | P. falciparum DHODH | 16 | Human DHODH | 200,000 | 12,500 | |
| H-006 | Human DHODH | 3.8 | - | - | - | |
| FB23-2 | FTO | - | Human DHODH | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The off-target data is often determined through broad panel screens and may not always be publicly available.
Experimental Protocols
1. DHODH Enzymatic Inhibition Assay
This protocol describes a method to measure the direct inhibitory activity of a compound on recombinant DHODH.
-
Materials:
-
Recombinant human DHODH (hDHODH)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (DHO)
-
Decylubiquinone (coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
Test compound in DMSO
-
96-well clear-bottom plate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the 96-well plate.
-
Prepare a reaction mixture containing assay buffer, DHO, decylubiquinone, and DCIP.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding recombinant hDHODH to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell Viability Assay (MTT-based)
This protocol assesses the anti-proliferative effect of DHODH inhibitors on cultured cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the DHODH inhibitor in complete culture medium.
-
Remove the overnight medium and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Uridine Rescue Assay
This protocol is a critical control to confirm on-target DHODH inhibition.
-
Materials:
-
Same as Cell Viability Assay
-
Uridine stock solution
-
-
Procedure:
-
Follow the steps of the Cell Viability Assay.
-
In parallel, prepare a second set of serial dilutions of the DHODH inhibitor in a complete medium supplemented with a final concentration of 100 µM uridine.
-
Treat the cells with the inhibitor alone or in combination with uridine.
-
After the incubation period, assess cell viability as described in the Cell Viability Assay protocol.
-
A successful rescue is indicated by a rightward shift in the IC50 curve in the presence of uridine, demonstrating that the inhibitor's effect is due to pyrimidine depletion.
-
Visualizations
Signaling Pathway
References
Technical Support Center: Troubleshooting Low Efficacy of DHODH Inhibitors In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroorotate Dehydrogenase (DHODH) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, helping you optimize your research and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is DHODH and why is it a compelling target for cancer therapy?
A1: Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of building blocks for DNA and RNA.[1][2] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to sustain their growth.[1][2] By inhibiting DHODH, the supply of pyrimidines is depleted, leading to cell cycle arrest and apoptosis, making it an attractive therapeutic target.[1]
Q2: Despite promising preclinical data, why have some DHODH inhibitors shown limited single-agent efficacy in clinical trials for solid tumors?
A2: The limited efficacy of DHODH inhibitor monotherapy in some clinical trials can be attributed to several factors. A primary reason is the activation of the pyrimidine salvage pathway, which allows cancer cells to bypass the de novo synthesis blockade by utilizing extracellular uridine. Additionally, acquired resistance can develop through mutations in the DHODH gene or its amplification.
Q3: What are the primary mechanisms of action for DHODH inhibitors?
A3: DHODH inhibitors primarily work by depleting the intracellular pool of pyrimidines (UTP and CTP), which are necessary for DNA and RNA synthesis. This leads to a halt in cell proliferation. Recent studies have also shown that DHODH inhibition can induce a form of iron-dependent cell death called ferroptosis by reducing the levels of ubiquinone (Coenzyme Q10), a potent antioxidant. Furthermore, these inhibitors can modulate oncogenic signaling pathways, such as downregulating the c-Myc proto-oncogene.
Q4: How can I confirm that my DHODH inhibitor is engaging its target in vivo?
A4: A robust method to confirm target engagement is to measure the accumulation of DHODH's substrate, dihydroorotate (DHO), in plasma, urine, or tumor tissue. This can be quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). An increase in DHO levels is a direct biomarker of DHODH inhibition.
Troubleshooting Guide
Issue 1: Suboptimal or Inconsistent Anti-Tumor Efficacy
Possible Cause 1: Activation of the Pyrimidine Salvage Pathway
-
Explanation: The presence of high levels of circulating uridine in the in vivo environment can allow cancer cells to circumvent the effects of DHODH inhibition.
-
Troubleshooting Steps:
-
Uridine Rescue Experiment: In a parallel in vitro experiment, treat cells with your DHODH inhibitor in the presence and absence of exogenous uridine. If uridine supplementation rescues the cells from the inhibitor's effects, it confirms that the anti-proliferative effect is due to pyrimidine depletion.
-
Dietary Modifications: For animal studies, consider using a low-uridine diet. However, this can be difficult to control and may have other physiological consequences.
-
Combination Therapy: Consider combining the DHODH inhibitor with agents that target other metabolic pathways or signaling cascades.
-
Possible Cause 2: Poor Pharmacokinetics (PK) and Drug Exposure
-
Explanation: Inadequate drug concentration at the tumor site can lead to a lack of efficacy. This can be due to poor oral bioavailability, rapid metabolism, or inefficient distribution.
-
Troubleshooting Steps:
-
Pharmacokinetic Study: Conduct a pilot PK study in your animal model to measure key parameters like Cmax, Tmax, AUC, and half-life to ensure adequate drug exposure.
-
Formulation Optimization: For oral administration, ensure the inhibitor is properly dissolved or suspended in a suitable vehicle. Common vehicles include solutions with 0.5% methylcellulose, PEG300, Tween-80, or 20% SBE-β-CD in saline.
-
Alternative Administration Route: If oral bioavailability is low, consider other routes such as intraperitoneal (IP) injection.
-
Possible Cause 3: Tumor Microenvironment (TME)
-
Explanation: The TME can be hypoxic and nutrient-deprived, which may alter cancer cell metabolism and their dependence on de novo pyrimidine synthesis. Interestingly, some studies suggest that such conditions might actually increase sensitivity to DHODH inhibitors. The TME can also influence the immune response.
-
Troubleshooting Steps:
-
Immune System Interaction: DHODH inhibition has been shown to increase the presentation of antigens on cancer cells, potentially enhancing the efficacy of immune checkpoint inhibitors. Consider combination therapy with anti-CTLA-4 or anti-PD-1 antibodies.
-
Syngeneic Models: Utilize immunocompetent mouse models (syngeneic models) to evaluate the interplay between the DHODH inhibitor and the immune system.
-
Issue 2: Rapid Development of Resistance
-
Explanation: Cancer cells can develop resistance to DHODH inhibitors through several mechanisms, including mutations in the DHODH drug-binding site or upregulation of compensatory pyrimidine salvage pathways.
-
Troubleshooting Steps:
-
Combination Therapy: Combining the DHODH inhibitor with other agents can help to overcome or delay the onset of resistance.
-
Intermittent Dosing: Explore alternative dosing schedules, which may reduce the selective pressure for resistance development.
-
Issue 3: Unexpected Toxicity or Adverse Effects
-
Explanation: DHODH inhibitors can affect rapidly dividing normal cells, which can lead to toxicity. When used in combination, there may be overlapping toxicities with the other agent.
-
Troubleshooting Steps:
-
Maximum Tolerated Dose (MTD) Study: Before initiating efficacy studies, conduct an MTD study to identify a safe and effective dose range.
-
Toxicity Profiling: In combination studies, perform a thorough toxicity assessment of each drug alone and in combination. Monitor animal weight, behavior, and complete blood counts.
-
Dose Reduction or Staggered Dosing: If toxicity is observed, consider reducing the dose of one or both agents or administering them on different schedules to minimize overlapping toxicities.
-
Data Presentation
Table 1: Representative In Vivo Efficacy of DHODH Inhibitors in Preclinical Models
| DHODH Inhibitor | Cancer Model | Dosing | Key Findings |
| Brequinar | B16F10 Melanoma (syngeneic) | 10 mg/kg daily, IP | Significant tumor growth inhibition. |
| HOSU-53 | Xenogeneic GVHD model | Not specified | Significantly attenuated acute GVHD severity and improved survival. |
| Brequinar + DT2216 (BCL-XL PROTAC) | Pancreatic Ductal Adenocarcinoma (PDAC) | Not specified | Significantly inhibits the growth of PDAC tumors. |
| Brequinar + Immune Checkpoint Blockade (anti-CTLA-4 + anti-PD-1) | B16F10 Melanoma (syngeneic) | Not specified | Significantly prolonged mouse survival compared to either therapy alone. |
Table 2: Pharmacokinetic Parameters of Select DHODH Inhibitors in Preclinical Models
| DHODH Inhibitor | Species | Route | Cmax | Tmax | AUC | Half-life (t1/2) | Bioavailability (F) |
| Emvododstat (PTC299) | Mouse | Oral | Data not specified | 2-5 h | Data not specified | Data not specified | Bioavailable |
| Emvododstat (PTC299) | Rat | Oral | Data not specified | 2-5 h | Data not specified | Data not specified | Bioavailable |
| Emvododstat (PTC299) | Dog | Oral | Data not specified | 2-5 h | Data not specified | Data not specified | Bioavailable |
| Emvododstat (PTC299) | Monkey | Oral | Data not specified | 2-5 h | Data not specified | Data not specified | Bioavailable |
| Teriflunomide | Mouse | Not specified | Unbound plasma levels 20-85-fold above mouse DHODH IC50 | Not specified | Not specified | Not specified | Not specified |
Note: Comprehensive, directly comparable quantitative PK data for many preclinical DHODH inhibitors is not always publicly available in a consolidated format. The data for Emvododstat indicates it is bioavailable with a Tmax of 2-5 hours across multiple species.
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice) for human cancer cell line or patient-derived xenografts (PDXs).
-
Tumor Cell Implantation:
-
Harvest and count tumor cells.
-
Resuspend cells in a 1:1 mixture of sterile PBS or culture medium and Matrigel.
-
Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment and control groups once tumors reach the desired size.
-
Administer the DHODH inhibitor at the predetermined dose and schedule (e.g., daily IP injection or oral gavage).
-
-
Efficacy Assessment:
-
Monitor tumor growth and body weight throughout the study.
-
At the study endpoint (based on tumor size limits or a predetermined time), euthanize the mice.
-
Excise tumors and measure their final weight and volume.
-
Collect tumors and other tissues for biomarker analysis (e.g., metabolomics, immunohistochemistry).
-
Protocol 2: Pharmacodynamic Biomarker Analysis (DHO Measurement)
-
Sample Collection: Collect blood (plasma), urine, or tumor tissue from treated and control animals at specified time points.
-
Metabolite Extraction:
-
For tissues, homogenize in a cold 80% methanol solution.
-
For plasma or urine, precipitate proteins with cold methanol.
-
Incubate samples at -80°C to further precipitate proteins.
-
Centrifuge at high speed (e.g., 20,000 x g) at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of dihydroorotate (DHO).
-
-
Data Analysis:
-
Normalize DHO levels to an internal standard and sample weight or protein concentration.
-
Compare the DHO levels in the treated groups to the vehicle control group. A significant increase in DHO indicates target engagement.
-
Mandatory Visualizations
Caption: DHODH catalyzes the conversion of Dihydroorotate to Orotate.
Caption: A logical workflow for troubleshooting low in vivo efficacy.
Caption: DHODH inhibition can lead to ferroptosis.
References
Technical Support Center: Optimizing Dosage and Administration of DHODH Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroorotate Dehydrogenase (DHODH) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro and in vivo experiments with DHODH inhibitors.
In Vitro Assays
Question: My cells show little to no response to the DHODH inhibitor, even at high concentrations. What are the possible causes and solutions?
Possible Causes:
-
Uridine in Culture Medium: Standard fetal bovine serum (FBS) contains physiological levels of uridine, which can be utilized by the pyrimidine salvage pathway, thereby bypassing the inhibitory effect on the de novo synthesis pathway.
-
Cell Line-Specific Resistance: Different cell lines exhibit varying degrees of dependence on the de novo versus the salvage pathway for pyrimidine synthesis.
-
Compound Insolubility: The inhibitor may have precipitated out of the solution, especially in aqueous culture media.
-
Incorrect Drug Concentration: Errors in dilution calculations or degradation of the compound can result in a lower effective concentration.
Solutions:
-
Use Dialyzed FBS: To eliminate small molecules like uridine from the serum, use dialyzed FBS. As a control, you can add back exogenous uridine to confirm that the observed effects are on-target.[1]
-
Select Appropriate Cell Lines: Consult the literature to determine the sensitivity of your cell line to DHODH inhibitors. If this information is unavailable, include a sensitive control cell line (e.g., MOLM-13) in your experiments to validate the activity of your compound.[1]
-
Ensure Complete Dissolution: Confirm that the inhibitor is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect the final medium for any signs of precipitation.[1]
-
Verify Compound Concentration and Stability: Double-check all dilution calculations. Store the compound according to the manufacturer's instructions and avoid repeated freeze-thaw cycles to prevent degradation.[2]
Question: I am observing high variability between replicate wells or plates in my cell-based assays. What could be the cause?
Possible Causes:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the wells is a frequent source of variability.
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration.
-
Inconsistent Compound Addition: Variations in the volume of the inhibitor solution added to each well.
Solutions:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during the plating process.
-
Proper Plating Technique: To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.
-
Calibrated Pipetting: Use calibrated single and multichannel pipettes to ensure accurate and consistent liquid handling.
Question: The observed effect of the inhibitor (e.g., apoptosis) is less than what is reported in the literature. Why might this be?
Possible Causes:
-
Suboptimal Assay Timing: The peak effect of the DHODH inhibitor on cellular processes like apoptosis or cell cycle arrest may occur at a specific time point that is being missed.
-
High Cell Density: A high cell seeding density can lead to rapid nutrient depletion and the accumulation of waste products, which can obscure the inhibitor's effects.
Solutions:
-
Perform a Time-Course Experiment: To identify the optimal incubation time for your specific cell line and assay, conduct a time-course experiment.
-
Optimize Cell Seeding Density: Ensure that the cells are in the logarithmic growth phase throughout the experiment by optimizing the initial seeding density.[2]
Question: How can I confirm that the observed cellular effects are specifically due to DHODH inhibition?
Answer:
A uridine rescue experiment is the most definitive way to confirm on-target activity. By supplementing the culture medium with exogenous uridine, you provide the cells with the necessary components to synthesize pyrimidines via the salvage pathway, thus bypassing the DHODH-inhibited de novo pathway. If the addition of uridine reverses the phenotype (e.g., restores cell viability), it strongly indicates that the inhibitor's effects are due to its action on DHODH. Another method is to measure the accumulation of the DHODH substrate, dihydroorotate (DHO), in inhibitor-treated cells.
In Vivo Studies
Question: My DHODH inhibitor shows reduced efficacy in animal models compared to in vitro results. What are the potential reasons?
Possible Causes:
-
Poor Bioavailability: The compound may have low oral bioavailability or be rapidly metabolized and cleared.
-
Activation of the Salvage Pathway: High levels of circulating uridine in the in vivo environment can rescue cancer cells from the effects of DHODH inhibition.
-
Suboptimal Dosing or Schedule: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor at the target site.
Solutions:
-
Pharmacokinetic (PK) Studies: Conduct pilot PK studies to determine the plasma concentration, half-life, and overall exposure of the inhibitor in your animal model. This will help in designing an effective dosing regimen.
-
Combination Therapy: Consider co-administering the DHODH inhibitor with an inhibitor of the nucleoside salvage pathway, such as dipyridamole, which blocks equilibrative nucleoside transporters (ENTs).
-
Dose Escalation and MTD Studies: Perform a maximum tolerated dose (MTD) study to identify a safe and effective dose range for your efficacy studies.
Question: I am observing significant toxicity in my animal studies, such as weight loss and gastrointestinal issues. How can I mitigate this?
Possible Causes:
-
On-Target Toxicity: DHODH inhibitors can affect rapidly dividing normal cells, such as those in the gastrointestinal tract and bone marrow, leading to toxicity.
-
Off-Target Effects: At higher concentrations, the inhibitor may interact with other cellular targets.
-
Formulation Issues: The vehicle used for administration may be causing adverse effects.
Solutions:
-
Dose Reduction and Schedule Modification: Reduce the dose of the inhibitor or explore alternative dosing schedules, such as intermittent dosing, to lessen the impact on normal tissues.
-
Uridine Supplementation: Administering uridine can help rescue normal tissues from the effects of pyrimidine depletion.
-
Vehicle Control: Always include a vehicle-only control group to assess any toxicity associated with the formulation.
-
Thorough Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and food and water intake.
Question: How should I formulate my DHODH inhibitor for in vivo administration?
Answer:
The formulation will depend on the physicochemical properties of your specific inhibitor and the intended route of administration.
-
Oral Gavage: A common vehicle for oral administration is a suspension in a solution like 0.5% methylcellulose or a lipid-based formulation. For some compounds, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline may be suitable.
-
Intraperitoneal (IP) Injection: The inhibitor can be dissolved in a solvent like DMSO and then diluted with saline or corn oil. For example, Brequinar has been administered via IP injection in a 0.9% NaCl solution.
It is crucial to prepare formulations fresh daily and ensure the complete dissolution of the compound.
Quantitative Data Summary
The following tables summarize key quantitative data for several DHODH inhibitors to facilitate comparison.
Table 1: In Vitro Potency of Selected DHODH Inhibitors
| Inhibitor | Target/Cell Line | Assay Type | IC50 Value |
| BAY 2402234 | Human DHODH | Enzymatic Assay | 1.2 nM |
| Dhodh-IN-16 | Human DHODH | Enzymatic Assay | 0.396 nM |
| MOLM-13 | Cell Viability | 0.2 nM | |
| Brequinar | Human DHODH | Enzymatic Assay | 5.2 - ~20 nM |
| ASLAN003 | Human DHODH | Enzymatic Assay | 35 nM |
| Teriflunomide | Human DHODH | Enzymatic Assay | 24.5 - 407.8 nM |
| A77 1726 | Human DHODH | Enzymatic Assay | 411 nM |
| Leflunomide | KYSE510 | Cell Viability | 108.2 µM |
| KYSE450 | Cell Viability | 124.8 µM | |
| SW620 | Cell Viability | 173.9 µM |
Note: IC50 values can vary depending on the specific experimental conditions and cell line used.
Table 2: Preclinical Administration of DHODH Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Dosage | Administration Route | Frequency | Reference |
| Brequinar | B16F10 Melanoma | 10 - 30 mg/kg | IP injection or Oral gavage | Daily | |
| Emvododstat | MOLM-13 AML Xenograft | 3 and 10 mg/kg | Oral | Daily | |
| HOSU-53 | Mouse | 10 mg/kg | Oral | Single dose |
Table 3: Clinical Dosage of DHODH Inhibitors
| Inhibitor | Disease | Dosage | Administration Route | Reference |
| Leflunomide | Rheumatoid Arthritis | 10-20 mg/day | Oral | |
| Teriflunomide | Multiple Sclerosis | 7 or 14 mg/day | Oral | |
| ASLAN003 | Autoimmune Conditions | Up to 400 mg/day | Oral |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DHODH Enzymatic Activity Assay (DCIP-Based)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH protein
-
DHODH inhibitor
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10) or a soluble analog
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare a reaction buffer and all necessary reagent solutions.
-
Inhibitor Preparation: Prepare serial dilutions of the DHODH inhibitor in DMSO.
-
Assay Setup: In a 96-well plate, add the assay buffer, recombinant human DHODH, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding DHO and DCIP to each well.
-
Absorbance Reading: Immediately measure the decrease in absorbance at 600-650 nm over a period of 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of DCIP reduction to determine DHODH activity. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT-Based)
This assay assesses the effect of a DHODH inhibitor on cell proliferation.
Materials:
-
Cancer or immune cell line of interest
-
Complete cell culture medium
-
DHODH inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat the cells with a serial dilution of the DHODH inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DHODH inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line
-
Matrigel (optional)
-
DHODH inhibitor
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the DHODH inhibitor or vehicle according to the predetermined dosing schedule.
-
Monitoring: Monitor the body weight and overall health of the mice daily.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Visualizations
Signaling Pathway
Caption: DHODH catalyzes a key step in the de novo pyrimidine synthesis pathway.
Experimental Workflow
Caption: A logical workflow for the preclinical evaluation of DHODH inhibitors.
Troubleshooting Logic
References
Technical Support Center: Strategies to Mitigate Cytotoxicity of DHODH Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroorotate Dehydrogenase (DHODH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of cytotoxicity for DHODH inhibitors?
The primary mechanism of on-target cytotoxicity is the inhibition of the DHODH enzyme, which catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway.[1] This leads to the depletion of intracellular pyrimidine pools (uridine, cytidine, and thymidine nucleotides), which are essential for DNA and RNA synthesis.[1][2] The resulting nucleotide starvation causes cell cycle arrest, inhibition of proliferation, and ultimately, apoptosis, particularly in rapidly dividing cells that are highly dependent on this pathway.[2][3]
Q2: How can I confirm that the observed cellular phenotype is due to on-target DHODH inhibition and not an off-target effect?
A uridine rescue experiment is the standard and most direct method to confirm on-target activity. Supplementing the cell culture medium with uridine allows cells to bypass the enzymatic block by utilizing the pyrimidine salvage pathway to replenish their nucleotide pools. If the addition of uridine reverses the observed phenotype (e.g., decreased cell viability), it strongly suggests the effect is due to on-target DHODH inhibition.
Q3: My cells are showing resistance to a DHODH inhibitor. What are the potential mechanisms?
Resistance to DHODH inhibitors can develop through several mechanisms:
-
Upregulation of the Pyrimidine Salvage Pathway: Cancer cells can compensate for the blockage of the de novo pathway by increasing the activity of the pyrimidine salvage pathway, which utilizes extracellular uridine and cytidine.
-
Mutations in the DHODH Gene: Point mutations in the drug-binding site of the DHODH enzyme can reduce the inhibitor's binding affinity, thereby restoring enzyme function.
-
Increased DHODH Expression: Overexpression of the DHODH protein can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Upregulation of Upstream Enzymes: Increased activity of enzymes upstream of DHODH, such as carbamoyl-phosphate synthetase 2/aspartate transcarbamoylase/dihydroorotase (CAD), can increase the substrate flux through the pyrimidine biosynthesis pathway.
Q4: What are some strategies to overcome resistance to DHODH inhibitors?
Several strategies can be employed to overcome resistance:
-
Combination Therapy:
-
Inhibition of the Salvage Pathway: Combining the DHODH inhibitor with an inhibitor of the nucleoside salvage pathway, such as dipyridamole (an inhibitor of nucleoside transporters), can block both pyrimidine synthesis routes.
-
Conventional Chemotherapy: Combining with standard chemotherapeutic agents like cytarabine (Ara-C) or idarubicin can have additive or synergistic effects.
-
Targeted Therapies: Combination with other targeted agents, such as BCL-2 inhibitors, may be effective in certain cancer types.
-
-
Development of Novel Inhibitors: Research into second-generation DHODH inhibitors aims to develop compounds with higher potency and activity against known resistance mutations.
Q5: What are the common side effects of clinically used DHODH inhibitors like Leflunomide and Brequinar?
-
Leflunomide (and its active metabolite Teriflunomide): Common adverse effects include diarrhea, nausea, vomiting, oral ulcers, skin rash, hair loss, and mild increases in blood pressure. A more serious, though rare, side effect is hepatotoxicity, which can range from transient elevations in liver enzymes to severe liver injury.
-
Brequinar: The main side effects include myelosuppression, nausea and vomiting, stomatitis and/or mucositis, and skin rash.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity or Novel Phenotype Observed
-
Possible Cause: The observed effect might be due to an off-target activity of the DHODH inhibitor, especially at higher concentrations.
-
Troubleshooting Steps:
-
Perform a Uridine Rescue Experiment: This is the most critical step to differentiate on-target from off-target effects. If uridine supplementation does not rescue the phenotype, an off-target mechanism is likely.
-
Conduct a Dose-Response Analysis: Determine the IC50 value for the cytotoxic effect. If this value is significantly higher than the reported IC50 for DHODH inhibition, it may indicate an off-target liability.
-
Investigate Off-Target Liabilities: If off-target effects are suspected, consider performing assays like kinome profiling or a Cellular Thermal Shift Assay (CETSA) to identify potential off-target proteins.
-
Issue 2: Inconsistent Results in Cell Viability Assays
-
Possible Cause: Variability in experimental conditions can significantly impact the apparent potency of DHODH inhibitors.
-
Troubleshooting Steps:
-
Check for Uridine in Culture Medium: Standard Fetal Bovine Serum (FBS) contains variable levels of uridine, which can interfere with the inhibitor's efficacy. For sensitive and reproducible experiments, use dialyzed FBS to minimize background uridine.
-
Standardize Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment, as cell density can affect nutrient availability and cell proliferation rates.
-
Optimize Incubation Time: The effects of DHODH inhibitors are often time-dependent. A typical incubation time is 48-72 hours, but this should be optimized based on the doubling time of your specific cell line.
-
Verify Compound Stability: Ensure the DHODH inhibitor is properly stored and handled to maintain its potency. Avoid repeated freeze-thaw cycles.
-
Issue 3: Cell Recovery After Removal of the DHODH Inhibitor
-
Possible Cause: The effects of many DHODH inhibitors are cytostatic (inhibit proliferation) rather than cytotoxic (kill cells) and can be reversible.
-
Troubleshooting Steps:
-
Assess Cytostatic vs. Cytotoxic Effects: To distinguish between these effects, perform a washout experiment. After treating the cells with the inhibitor for a defined period, wash the cells and replace with fresh medium without the inhibitor. Monitor cell proliferation over time. If cells resume proliferation, the effect is primarily cytostatic.
-
Consider Continuous Exposure: For long-term experiments where sustained inhibition is required, continuous exposure to the DHODH inhibitor may be necessary.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Select DHODH Inhibitors in Various Cancer Cell Lines
| DHODH Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Dhodh-IN-16 | Acute Myeloid Leukemia (AML) | MOLM-13 | 0.2 | |
| PTC299 | Myelodysplastic Syndrome (MDS) | MDSL | 12.6 | |
| PTC299 | Myelodysplastic Syndrome (MDS) | SKM-1 | 19.7 | |
| Brequinar | (Not Specified) | (Not Specified) | 260 |
Table 2: Management of Common Toxicities Associated with DHODH Inhibitors
| Toxicity | Associated Inhibitor(s) | Management Strategy | Reference |
| Hepatotoxicity (Elevated Liver Enzymes) | Leflunomide | Dose reduction or discontinuation. If severe, a cholestyramine washout procedure can be used to accelerate drug elimination. | |
| Stomatitis/Mucositis | Brequinar | Dose-dependent; management involves supportive care and potential dose modification. | |
| Myelosuppression | Brequinar | Monitoring of blood counts and potential dose adjustments. | |
| Differentiation Syndrome | Investigational DHODH inhibitors (in AML) | Prompt initiation of systemic corticosteroids (e.g., dexamethasone). Cytoreduction with hydroxyurea may be needed for hyperleukocytosis. |
Experimental Protocols
Protocol 1: Uridine Rescue Experiment
This protocol is designed to verify that the observed cellular effects of a DHODH inhibitor are due to on-target inhibition of the de novo pyrimidine synthesis pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (consider using dialyzed FBS)
-
DHODH inhibitor stock solution (e.g., in DMSO)
-
Uridine stock solution (e.g., 100 mM in sterile water or PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, CCK-8)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment Preparation: Prepare serial dilutions of the DHODH inhibitor in complete culture medium. For each inhibitor concentration, prepare two sets of wells: one with the inhibitor alone and one with the inhibitor plus a final concentration of 100 µM uridine. Include appropriate controls: vehicle control (e.g., DMSO), uridine alone, and untreated cells.
-
Cell Treatment: Remove the overnight culture medium and add the prepared drug solutions to the respective wells.
-
Incubation: Incubate the plate for a period appropriate for the cell line's doubling time and the inhibitor's known kinetics (typically 48-72 hours).
-
Cell Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot dose-response curves for the inhibitor with and without uridine. A rightward shift in the dose-response curve in the presence of uridine indicates a successful rescue and confirms on-target activity.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol measures the induction of apoptosis in response to DHODH inhibitor treatment.
Materials:
-
Cells treated with DHODH inhibitor and controls
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Methodology:
-
Cell Treatment and Harvesting: Treat cells with the DHODH inhibitor at the desired concentration and for the appropriate duration. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Visualizations
Caption: Pyrimidine biosynthesis pathways and the action of DHODH inhibitors.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Logic for combination therapy with DHODH inhibitors.
References
Technical Support Center: Overcoming Poor Solubility of Experimental DHODH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of experimental Dihydroorotate Dehydrogenase (DHODH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My experimental DHODH inhibitor is poorly soluble in aqueous solutions. What are the initial steps to improve its solubility for in vitro assays?
A1: A common initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for many organic molecules.[1] However, it is crucial to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts and cytotoxicity.
Q2: I'm observing precipitation of my DHODH inhibitor when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A2: This is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to determine the maximum soluble concentration of your inhibitor in the final aqueous medium through serial dilutions.[1]
-
Use a Co-solvent System: For both in vitro and in vivo studies, a co-solvent system can be necessary to maintain solubility. A common formulation involves a mixture of DMSO, polyethylene glycol (e.g., PEG300 or PEG400), and a surfactant like Tween-80, all diluted in a saline or buffer solution.[1]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. If your DHODH inhibitor has acidic or basic functional groups, adjusting the pH of the buffer may increase its solubility.[2]
-
Sonication: Brief sonication in a water bath after dilution can help disperse the compound and break down small aggregates that might seed precipitation.[1]
-
Inclusion of Serum: For cell culture experiments, the presence of serum in the media can help stabilize the compound and prevent precipitation.
Q3: What are some advanced formulation strategies to enhance the solubility and bioavailability of DHODH inhibitors for in vivo studies?
A3: For in vivo applications, more advanced formulation strategies are often required to achieve adequate exposure. These include:
-
Solid Dispersions: This technique involves dispersing the drug in a solid polymer matrix at a molecular level, which can significantly improve the dissolution rate and apparent solubility.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), encapsulate the lipophilic drug in a mixture of oils, surfactants, and co-solvents. Upon contact with aqueous fluids in the gut, they form fine emulsions, facilitating drug absorption.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.
-
Salt Formation: For DHODH inhibitors with ionizable groups, forming a salt can significantly improve solubility and dissolution rate.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The inhibitor's solubility limit in the aqueous buffer has been exceeded. | 1. Lower the final concentration of the inhibitor.2. Prepare the working solution using a co-solvent system (see protocol below).3. Perform the final dilution into a buffer that is pre-warmed to 37°C.4. Briefly sonicate the final solution. |
| Cloudiness or opalescence in the final solution | Formation of fine precipitates or micelles. | 1. Briefly sonicate the solution in a water bath.2. Increase the percentage of co-solvents (e.g., PEG400) or surfactants (e.g., Tween-80) in your formulation, if experimentally permissible.3. Filter the solution through a 0.22 µm syringe filter to remove undissolved particles. |
| Inconsistent experimental results | The inhibitor may be precipitating out of solution over time, or the stock solution may be degrading. | 1. Prepare fresh working solutions for each experiment.2. Visually inspect your solutions for any signs of precipitation before use.3. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Low bioavailability in vivo | Poor aqueous solubility leading to low dissolution and absorption. | 1. Consider advanced formulation strategies such as solid dispersions, lipid-based formulations, or cyclodextrin complexation (see protocols below).2. Investigate particle size reduction techniques.3. If applicable, explore salt formation to improve solubility. |
Quantitative Data on DHODH Inhibitor Solubility
The following tables summarize available solubility data for some well-known and experimental DHODH inhibitors. Data for many experimental inhibitors is not publicly available and will need to be determined empirically.
Table 1: Solubility of Selected DHODH Inhibitors in Common Solvents
| DHODH Inhibitor | Solvent | Solubility | Reference |
| Leflunomide | Ethanol | ~20 mg/mL | |
| DMSO | ~16.7 mg/mL | ||
| Dimethyl formamide (DMF) | ~25 mg/mL | ||
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | ||
| Teriflunomide | Water | Practically insoluble | |
| DMSO | Soluble | ||
| Dhodh-IN-16 | DMSO | Up to 100 mg/mL | |
| BAY-2402234 | DMSO | 125 mg/mL |
Table 2: Examples of In Vivo Formulations for DHODH Inhibitors
| DHODH Inhibitor | Formulation | Route of Administration | Reference |
| Brequinar | Suspension in 0.5% methylcellulose | Oral gavage | |
| Solution in DMSO diluted with saline or corn oil | Intraperitoneal (IP) injection | ||
| Generic DHODH Inhibitor | 20% DMSO, 40% PEG 400, 10% Solutol, 30% citrate buffer (100mM, pH 3.0) | Intraperitoneal (IP) injection |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vitro/In Vivo Studies
This protocol describes the preparation of a common co-solvent system to improve the solubility of a poorly soluble experimental DHODH inhibitor.
Materials:
-
Experimental DHODH inhibitor powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 400 (PEG 400)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Prepare the Vehicle Mixture:
-
In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common starting ratio is 10% DMSO, 40% PEG 400, 5% Tween-80, and 45% saline/PBS (v/v/v/v).
-
Vortex the mixture thoroughly until it is a clear, homogeneous solution.
-
-
Dissolve the DHODH Inhibitor:
-
Weigh the required amount of the experimental DHODH inhibitor powder.
-
First, dissolve the inhibitor in the DMSO portion of the vehicle. Vortex and gently warm (if necessary) to aid dissolution.
-
Gradually add the PEG 400 while vortexing.
-
Next, add the Tween-80 and continue to vortex.
-
Finally, add the saline or PBS dropwise while continuously vortexing to avoid precipitation.
-
-
Final Preparation:
-
Once all components are added and the solution is clear, briefly sonicate the final formulation in a water bath to ensure complete dissolution and break up any small aggregates.
-
Visually inspect the solution for any particulates. If necessary, filter the solution through a sterile 0.22 µm syringe filter.
-
Prepare fresh for each experiment to ensure stability.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the kneading method, a common and economical technique for preparing cyclodextrin inclusion complexes to enhance the solubility of a hydrophobic DHODH inhibitor.
Materials:
-
Experimental DHODH inhibitor
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Determine Molar Ratio: The molar ratio of the drug to cyclodextrin typically ranges from 1:1 to 1:2. This should be optimized for your specific inhibitor.
-
Kneading Process:
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of water to the cyclodextrin and triturate with the pestle to form a homogeneous paste.
-
Slowly add the weighed experimental DHODH inhibitor to the paste while continuously triturating.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation. The mixture should maintain a paste-like consistency.
-
-
Drying and Pulverization:
-
Spread the resulting paste in a thin layer on a glass dish and dry in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or store in a desiccator.
-
Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Pass the powder through a fine-mesh sieve to obtain a uniform particle size.
-
-
Characterization (Optional but Recommended):
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Determine the solubility of the complex in aqueous buffer and compare it to the free drug.
-
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes the solvent evaporation method for preparing a solid dispersion of a DHODH inhibitor with a hydrophilic polymer.
Materials:
-
Experimental DHODH inhibitor
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000, or Soluplus®)
-
A suitable organic solvent (e.g., methanol, ethanol, or a mixture) that dissolves both the drug and the polymer.
-
Deionized water (if using a water-soluble polymer)
-
Rotary evaporator or a shallow glass dish for solvent evaporation
-
Drying oven or vacuum desiccator
-
Mortar and pestle
Procedure:
-
Select Drug-to-Polymer Ratio: The ratio of drug to polymer can vary (e.g., 1:1, 1:2, 1:5 w/w). This needs to be optimized for your specific inhibitor and desired dissolution profile.
-
Dissolution:
-
Dissolve the experimental DHODH inhibitor and the chosen polymer in the selected organic solvent. Ensure a clear solution is formed. Gentle heating and stirring may be required.
-
-
Solvent Evaporation:
-
Rotary Evaporator: Transfer the solution to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator. This will form a thin film of the solid dispersion on the flask wall.
-
Shallow Dish Method: Pour the solution into a shallow glass dish (e.g., a Petri dish) and allow the solvent to evaporate slowly at room temperature or in a fume hood.
-
-
Drying:
-
Scrape the solid dispersion from the flask or dish.
-
Further dry the solid dispersion in a vacuum desiccator or a drying oven at a temperature below the glass transition temperature of the polymer to remove any residual solvent.
-
-
Pulverization and Sieving:
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
-
Characterization (Optional but Recommended):
-
Analyze the solid dispersion to confirm the amorphous state of the drug using DSC or XRPD.
-
Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with the pure drug.
-
Visualizations
References
Addressing batch-to-batch variability of synthesized DHODH inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized Dihydroorotate Dehydrogenase (DHODH) inhibitors. Our goal is to help you address batch-to-batch variability and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in synthesized DHODH inhibitors?
A1: Batch-to-batch variability in synthesized small molecules like DHODH inhibitors can stem from several factors throughout the manufacturing process. These include inconsistencies in the quality of raw materials and reagents, slight deviations in reaction conditions such as temperature, pressure, and reaction time, and variations in purification and work-up procedures. The complexity of the synthetic route and the stability of intermediates can also contribute to differing impurity profiles and yields between batches.[1][2][3]
Q2: How can I assess the purity and consistency of a new batch of a synthesized DHODH inhibitor?
A2: A comprehensive approach using multiple analytical techniques is recommended to ensure the quality of each batch. High-Performance Liquid Chromatography (HPLC) is essential for determining purity by identifying and quantifying the main compound and any impurities.[4][5] Mass Spectrometry (MS) should be used to confirm the molecular weight of the synthesized inhibitor. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for verifying the chemical structure and identifying any structural isomers or residual solvents.
Q3: What are common impurities that might be present in a batch of a synthesized DHODH inhibitor and how can they affect my experiments?
A3: Impurities in a synthesized DHODH inhibitor preparation can include unreacted starting materials, reagents, intermediates from the synthesis, and byproducts from side reactions. Even small amounts of impurities can significantly impact experimental outcomes by altering the apparent potency of the inhibitor, causing off-target effects, or leading to cellular toxicity that is not related to DHODH inhibition.
Q4: My DHODH inhibitor shows lower than expected potency in my cell-based assays. What could be the cause?
A4: Reduced potency in cell-based assays can be due to several factors. One common reason is the presence of uridine in the cell culture medium, often from fetal bovine serum (FBS), which can be utilized by cells through the pyrimidine salvage pathway, thereby bypassing the effect of the DHODH inhibitor. Other potential causes include poor solubility of the compound in the assay medium, degradation of the inhibitor over time, or inherent resistance of the specific cell line to DHODH inhibition.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between different batches of the same DHODH inhibitor.
Issue 2: Poor solubility of the synthesized DHODH inhibitor.
Poor solubility can lead to inaccurate concentration determination and reduced efficacy in biological assays.
Troubleshooting Steps:
-
Solvent Selection: While DMSO is a common solvent for stock solutions, ensure it is of high purity and anhydrous, as water can affect solubility.
-
Preparation of Stock Solution: To aid dissolution, gentle warming (e.g., to 37°C) and sonication can be employed.
-
Working Solution Preparation: When diluting the stock solution into aqueous media for experiments, do so gradually and with vigorous mixing to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to minimize solvent effects.
-
Formulation Strategies: For in vivo studies, consider formulation strategies such as the use of co-solvents (e.g., PEG, ethanol) or encapsulation technologies.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for select DHODH inhibitors. Note that IC50 values can vary depending on the specific assay conditions.
Table 1: In Vitro Potency of Selected DHODH Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Teriflunomide | Human DHODH | 130 | |
| Brequinar | Human DHODH | ~10 | |
| Dhodh-IN-16 | Human DHODH | 0.396 | |
| Compound 13t | Human DHODH | 16.0 | |
| H-006 | Human DHODH | 3.8 |
Table 2: Cellular Activity of Selected DHODH Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Dhodh-IN-16 | MOLM-13 | Cell Viability | 0.2 | |
| Compound 13t | Raji | Antiproliferative | 7.7 | |
| H-006 | HL-60 | Cell Growth | 4.8 | |
| Compound 17 | MOLM-13 | Cell Viability | 2300 |
Experimental Protocols
Protocol 1: General Procedure for DHODH Enzyme Inhibition Assay
This protocol describes a common colorimetric method to determine the in vitro inhibitory activity of a compound against recombinant human DHODH.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrate Solution: L-dihydroorotic acid (DHO) in assay buffer.
-
Electron Acceptor Solution: 2,6-dichloroindophenol (DCIP) and Coenzyme Q10 in assay buffer.
-
Enzyme Solution: Recombinant human DHODH in assay buffer.
-
Test Compound: Serial dilutions in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and varying concentrations of the test compound or DMSO (vehicle control).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (DHO) and electron acceptor (DCIP/CoQ10) solution.
-
Immediately monitor the decrease in absorbance at 600-650 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable curve-fitting model.
-
Protocol 2: Uridine Rescue Experiment in Cell-Based Assays
This protocol is used to confirm that the observed cytotoxic or anti-proliferative effects of a DHODH inhibitor are due to its on-target activity.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare serial dilutions of the DHODH inhibitor in complete cell culture medium.
-
Prepare a parallel set of serial dilutions in complete cell culture medium supplemented with uridine (e.g., 100 µM).
-
-
Cell Treatment: Remove the old medium from the cells and add the prepared inhibitor solutions (with and without uridine). Include a vehicle control (DMSO) for both conditions.
-
Incubation: Incubate the cells for a specified period (e.g., 48-96 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for both the inhibitor-only and the inhibitor + uridine conditions.
-
Plot dose-response curves for both conditions. A significant rightward shift in the IC50 curve in the presence of uridine indicates on-target DHODH inhibition.
-
Signaling Pathways and Workflows
References
Technical Support Center: Interpreting Unexpected Results in DHODH Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydroorotate Dehydrogenase (DHODH) inhibitors. Here, you will find explanations for unexpected experimental outcomes, detailed protocols for key assays, and structured data to guide your research.
Frequently Asked Questions (FAQs)
FAQ 1: Why is my DHODH inhibitor showing little to no activity in cell culture?
Several factors can lead to a lack of response to a DHODH inhibitor, even at high concentrations. The most common reasons are related to the cell culture conditions and the specific biology of the cell line being used.
Possible Causes and Solutions:
-
Uridine in Culture Medium: Standard fetal bovine serum (FBS) contains physiological levels of uridine, which can be utilized by cells through the pyrimidine salvage pathway. This bypasses the block in the de novo pyrimidine synthesis pathway caused by the DHODH inhibitor, effectively rescuing the cells.[1]
-
Cell Line-Specific Resistance: Different cell lines exhibit varying degrees of dependence on the de novo versus the salvage pathway for pyrimidine synthesis.[1][2] Cells with a highly active salvage pathway may be inherently resistant to DHODH inhibitors.
-
Solution: Research the known sensitivity of your cell line to DHODH inhibitors. If this information is unavailable, include a sensitive control cell line (e.g., MOLM-13) in your experiments to confirm the inhibitor is active.
-
-
Inhibitor Solubility and Stability: The inhibitor may precipitate in the aqueous culture medium or may have degraded due to improper storage.
-
Solution: Ensure the compound is fully dissolved in a suitable solvent like DMSO before diluting it into the culture medium. Visually inspect for any precipitation. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
High Cell Density: A high density of cells can deplete nutrients and accumulate waste, which can mask the inhibitor's effects.
-
Solution: Optimize the cell seeding density to ensure cells remain in the logarithmic growth phase throughout the experiment.
-
FAQ 2: I'm observing unexpected or excessive cytotoxicity. Could this be an off-target effect?
While many DHODH inhibitors are highly specific, off-target effects can occur, especially at higher concentrations. Unexpected phenotypes, such as rapid cell death in a cell line known to be resistant to DHODH inhibition, may point towards off-target activity.
Troubleshooting Off-Target Effects:
-
Perform a Uridine Rescue Experiment: This is the most critical experiment to confirm on-target DHODH inhibition. If the cytotoxic phenotype is reversed by the addition of uridine, it strongly indicates the effect is due to the inhibition of DHODH. If uridine fails to rescue the cells, an off-target mechanism is likely.
-
Dose-Response Analysis: A detailed dose-response curve can be informative. If the IC50 for the cytotoxic effect is significantly higher than the reported IC50 for DHODH inhibition, it may suggest an off-target liability.
-
Advanced Off-Target Profiling: For in-depth investigation, consider unbiased methods like kinome profiling or a Cellular Thermal Shift Assay (CETSA) to identify potential off-target proteins.
FAQ 3: My results are highly variable between experiments. What are the common causes?
Inconsistent results are often due to subtle variations in experimental procedures.
Sources of Variability and Solutions:
-
Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates is a frequent cause of variability.
-
Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use a calibrated multichannel pipette for seeding.
-
-
Reagent Lot-to-Lot Variability: Different batches of inhibitors, serum, or other reagents can perform differently.
-
Solution: Keep meticulous records of lot numbers for all reagents. When starting with a new lot, perform a validation experiment to compare its performance against the previous one.
-
-
Suboptimal Assay Timing: The peak effect of the inhibitor on processes like apoptosis or cell cycle arrest may occur at a specific time point that is being missed.
-
Solution: Conduct a time-course experiment to determine the optimal incubation time for your specific cell line and assay.
-
FAQ 4: The inhibitor is causing cell differentiation instead of cell death. Is this expected?
Yes, for certain cell types, particularly in acute myeloid leukemia (AML), DHODH inhibitors can induce terminal differentiation rather than apoptosis. This is considered an on-target effect. Inhibition of DHODH depletes pyrimidine pools, which can trigger differentiation programs in malignant cells. This effect is also reversible with the addition of uridine.
Data Presentation: Inhibitor Potency
The potency of DHODH inhibitors can vary significantly based on the specific compound, the assay type (enzymatic vs. cell-based), and the cell line used.
| Inhibitor | Target/Cell Line | Assay Type | IC50 Value |
| Dhodh-IN-16 | Human DHODH | Enzymatic Assay | 0.396 nM |
| Dhodh-IN-16 | MOLM-13 Cells | Cell Viability | 0.2 nM |
| Brequinar | Human DHODH | Enzymatic Assay | 5.2 nM |
| Teriflunomide | Human DHODH | Enzymatic Assay | ~1000 nM |
| Leflunomide | Human DHODH | Enzymatic Assay | 2500 nM |
| Dhodh-IN-1 | DHODH Enzyme | in vitro enzymatic | 25 nM |
| Dhodh-IN-1 | Jurkat Cells | Cell proliferation | 20 nM |
| H-006 | Human DHODH | Enzymatic Assay | 3.8 nM |
Experimental Protocols
Protocol 1: Uridine Rescue Experiment
This experiment is essential to verify that the observed cellular effects of a DHODH inhibitor are due to its on-target activity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the DHODH inhibitor in complete culture medium. For the rescue arms, prepare parallel dilutions in medium supplemented with uridine (a typical starting concentration is 100 µM).
-
Treatment: Remove the overnight culture medium and add the media containing the inhibitor, with or without uridine. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
Assessment: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Analysis: A successful rescue is observed if the addition of uridine significantly reverses the anti-proliferative or cytotoxic effects of the DHODH inhibitor.
Protocol 2: In Vitro DHODH Enzymatic Assay (Spectrophotometric)
This assay directly measures the inhibitor's ability to block the enzymatic activity of purified DHODH.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Plate Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100), the diluted inhibitor, and recombinant human DHODH enzyme. Include a DMSO-only control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes).
-
Reaction Initiation: Add a substrate mixture containing L-dihydroorotic acid (DHO), a coenzyme like decylubiquinone, and an electron acceptor like 2,6-dichloroindophenol (DCIP).
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and plot it against the inhibitor concentration to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method for assessing the effect of an inhibitor on cell proliferation.
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the DHODH inhibitor for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualized Workflows and Pathways
Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway by DHODH Inhibitors and the Uridine Rescue Mechanism.
Caption: A logical workflow for troubleshooting low or no activity of a DHODH inhibitor in cell-based assays.
Caption: Decision-making process to distinguish between on-target and off-target effects of a DHODH inhibitor.
References
Validation & Comparative
A Comparative Guide to the In Vitro Efficacy of DHODH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the efficacy of several prominent Dihydroorotate Dehydrogenase (DHODH) inhibitors. By objectively presenting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most suitable inhibitor for their studies on cancer, autoimmune diseases, and viral infections.
Introduction to DHODH Inhibition
Dihydroorotate Dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidines, which are vital components of DNA and RNA.[1] Rapidly proliferating cells, such as cancer cells, activated lymphocytes, and virus-infected cells, have a high demand for nucleotides and are therefore particularly dependent on the de novo pyrimidine synthesis pathway.[3][4] Inhibition of DHODH depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in these rapidly dividing cells. This mechanism makes DHODH an attractive therapeutic target.
Quantitative Comparison of DHODH Inhibitors
The following tables summarize the in vitro potency of selected DHODH inhibitors from enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for comparing the efficacy of these compounds. A lower value indicates greater potency.
Table 1: In Vitro DHODH Enzyme Inhibition
| Inhibitor | Target | IC50 (nM) |
| ASLAN003 | Human DHODH | 35 |
| Brequinar | Human DHODH | 4.5 - 5.2 |
| Teriflunomide (A77 1726) | Human DHODH | 411 |
| BAY 2402234 | Human DHODH | 1.2 - 5 |
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line(s) | Assay | IC50 / EC50 (nM) |
| ASLAN003 | THP-1 (AML) | Proliferation | 152 |
| MOLM-14 (AML) | Proliferation | 582 | |
| KG-1 (AML) | Proliferation | 382 | |
| Brequinar | HCT-116 (Colon Cancer) | Proliferation | > 30,000 |
| Raji (Burkitt's Lymphoma) | Proliferation | 0.4 | |
| Teriflunomide (A77 1726) | Primary Rodent Microglia | Proliferation | > 5,000 (approx. 30% reduction at 5µM) |
| HCT-116, HT-29, MIA PaCa-2 | Proliferation | > 50,000 | |
| BAY 2402234 | MOLM-13 (AML) | Differentiation (CD11b upregulation) | 3.16 |
| HEL (AML) | Differentiation (CD11b upregulation) | 0.96 | |
| Various Leukemia Cell Lines | Proliferation | 0.08 - 8.2 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating DHODH inhibitors, the following diagrams are provided.
Caption: Inhibition of DHODH blocks the de novo pyrimidine synthesis pathway.
Caption: General workflow for comparing the in vitro efficacy of DHODH inhibitors.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to conduct their own comparative studies.
DHODH Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of recombinant human DHODH.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Substrate: L-dihydroorotic acid (DHO)
-
Electron Acceptor: Decylubiquinone
-
Indicator: 2,6-dichloroindophenol (DCIP)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and varying concentrations of the inhibitor.
-
Incubate for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding a mixture of L-dihydroorotic acid and the electron acceptor (decylubiquinone).
-
Immediately add the indicator dye (DCIP) and monitor the decrease in absorbance at 600 nm over time in kinetic mode. The rate of color change is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of DHODH inhibitors on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the IC50 or EC50 of DHODH inhibitors on the proliferation of a specific cell line.
Materials:
-
Cell line of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
DHODH inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the DHODH inhibitors in complete culture medium.
-
Remove the overnight culture medium and add the medium containing the various concentrations of the inhibitors. Include a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50/EC50 value.
-
Uridine Rescue: To confirm that the observed effect is due to DHODH inhibition, a parallel experiment can be conducted where cells are co-treated with the inhibitor and a high concentration of uridine (e.g., 100 µM). A rightward shift in the dose-response curve in the presence of uridine indicates on-target DHODH inhibition.
References
A Head-to-Head Comparison of Leflunomide and Novel DHODH Inhibitors for Researchers
An in-depth analysis of the evolving landscape of dihydroorotate dehydrogenase inhibitors, from the established immunomodulator leflunomide to the next generation of highly potent and selective agents.
This guide provides a comprehensive head-to-head comparison of the established disease-modifying antirheumatic drug (DMARD) leflunomide and a panel of novel inhibitors targeting dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells such as activated lymphocytes.[1][2] Inhibition of this enzyme has proven to be a successful therapeutic strategy for autoimmune diseases and is a promising avenue for cancer and antiviral therapies.[1][2][3] This report is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Targeting Pyrimidine Synthesis
Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide, which reversibly inhibits DHODH. This inhibition leads to a depletion of the intracellular pyrimidine pool, which is crucial for DNA and RNA synthesis. Activated lymphocytes, which undergo rapid proliferation, are particularly dependent on the de novo pyrimidine synthesis pathway and are thus highly susceptible to the effects of DHODH inhibition. This results in cell cycle arrest, primarily at the G1 or S phase, and subsequent suppression of the immune response. Novel DHODH inhibitors operate through the same fundamental mechanism but often exhibit significantly higher potency and selectivity, potentially leading to improved efficacy and safety profiles.
Quantitative Comparison of DHODH Inhibitors
The following tables summarize the available quantitative data for leflunomide (via its active metabolite teriflunomide) and several novel DHODH inhibitors that are in various stages of preclinical and clinical development.
Table 1: In Vitro Potency of DHODH Inhibitors
| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-based Assay) | Reference(s) |
| Teriflunomide (active metabolite of Leflunomide) | Human DHODH | ~600 nM | Mitogen-stimulated lymphoid cells | - | |
| Brequinar | Human DHODH | ~10-12 nM | - | - | |
| Vidofludimus (IMU-838) | Human DHODH | 2.6 times more potent than teriflunomide | Activated PBMCs | More efficacious in inhibiting T-lymphocyte proliferation than teriflunomide | |
| HOSU-53 | Human DHODH | 0.95 nM | MOLM-13 (AML) | 2-45 nM | |
| PTC299 (Emvododstat) | Human DHODH | Potent in isolated mitochondria | AML cell lines | Potent activity | |
| JNJ-74856665 | Human DHODH | Subnanomolar range | MOLM-13, OCI-AML3, HL60, THP-1 (AML) | Low nanomolar range | |
| Dhodh-IN-16 | Human DHODH | 0.396 nM | MOLM-13 (AML) | 0.2 nM |
Table 2: Preclinical and Pharmacokinetic Profile of Selected DHODH Inhibitors
| Compound | Preclinical Model | Efficacy | Pharmacokinetic Profile | Reference(s) |
| Leflunomide/ Teriflunomide | Adjuvant-Induced Arthritis (Rat) | Demonstrated beneficial effects on paw swelling and bone lesions | Active metabolite (teriflunomide) has a long half-life | |
| Brequinar | Advanced Solid Tumors (Clinical Trials) | Limited single-agent activity | - | |
| Vidofludimus (IMU-838) | Experimental Autoimmune Encephalomyelitis (Rat) | Dose-dependent inhibition of disease scores | Serum half-life of ~30 hours, suitable for once-daily dosing | |
| HOSU-53 | Acute Myeloid Leukemia (Xenograft mouse model) | Superior in vivo survival outcome | Orally bioavailable; DHO accumulation serves as a pharmacodynamic biomarker | |
| PTC299 (Emvododstat) | Acute Myeloid Leukemia (Xenograft and PDX models) | Effective in reducing tumor growth | Orally bioavailable | |
| JNJ-74856665 | Acute Myeloid Leukemia (Xenograft mouse models) | Significant activity in decreasing leukemic burden and increasing life span | Orally available |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to comparing these inhibitors, the following diagrams are provided.
Caption: DHODH Inhibition Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Efficacy of a Novel DHODH Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral agents. One promising strategy is to target host-cell factors that are essential for viral replication, a concept that offers a higher barrier to the development of viral resistance. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the synthesis of RNA and DNA. Many viruses, particularly RNA viruses, are heavily dependent on the host's pyrimidine pool for their rapid replication, making DHODH an attractive target for antiviral drug development.[1][2]
This guide provides a framework for validating the antiviral activity of a new DHODH inhibitor, presenting a comparative analysis with established inhibitors and detailing the essential experimental protocols.
Comparative Analysis of DHODH Inhibitors
The antiviral potency of a novel DHODH inhibitor should be benchmarked against existing compounds. The following tables summarize the in vitro efficacy of several new and established DHODH inhibitors against a range of viruses.
Table 1: Antiviral Activity of DHODH Inhibitors against Various RNA Viruses
| Inhibitor | Virus | Cell Line | EC50 | Reference |
| New DHODH Inhibitors | ||||
| S416 | SARS-CoV-2 | Vero E6 | 17 nM | [3][4] |
| S312 | Influenza A (H1N1) | MDCK | - | [3] |
| Established DHODH Inhibitors | ||||
| Brequinar | SARS-CoV-2 | Vero E6 | 0.123 µM | |
| Brequinar | Zika Virus | - | 17-61 nM | |
| Brequinar | Ebola Virus (mini-replicon) | - | 0.102 µM | |
| Teriflunomide | SARS-CoV-2 | Vero E6 | 26.06 µM | |
| Teriflunomide | Influenza A (WSN) | MDCK | 35.02 µM | |
| Leflunomide | SARS-CoV-2 | Vero E6 | 41.49 µM |
*EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: In Vitro Potency and Cytotoxicity of Select DHODH Inhibitors
| Inhibitor | Target | Assay Type | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| New DHODH Inhibitors | ||||||
| S416 | Human DHODH | Enzymatic Assay | 7.5 nM | 178.6 µM (in MDCK cells) | 10,505.88 | |
| S312 | Human DHODH | Enzymatic Assay | 29.2 nM | >100 µM (in A549 cells) | >8.78 | |
| Established DHODH Inhibitors | ||||||
| Brequinar | Human DHODH | Enzymatic Assay | 10 nM | 2.87 µM (in A549 cells) | - | |
| Teriflunomide | Human DHODH | Enzymatic Assay | ~600 nM | - | - |
*IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. *CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of cells.
Mechanism of Action: Targeting Pyrimidine Synthesis
DHODH inhibitors exert their antiviral effects by blocking the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate. This leads to a depletion of the intracellular pyrimidine nucleotide pool (UTP and CTP), which are essential for viral RNA and DNA synthesis, thereby impairing viral replication. Some DHODH inhibitors have also been shown to induce the expression of interferon-stimulated genes (ISGs), activating the host's innate immune response.
DHODH inhibitors block the pyrimidine synthesis pathway.
Experimental Validation Workflow
A rigorous and systematic approach is crucial for validating the antiviral activity of a new DHODH inhibitor. The following workflow outlines the key experimental stages.
Experimental workflow for antiviral validation.
Detailed Experimental Protocols
DHODH Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the new inhibitor against recombinant human DHODH.
Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic or fluorogenic substrate in the presence of dihydroorotate. The decrease in signal in the presence of the inhibitor is used to calculate the IC50 value.
Materials:
-
Recombinant human DHODH protein
-
New DHODH inhibitor
-
Dihydroorotate (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add recombinant human DHODH, varying concentrations of the new inhibitor (or vehicle control), and the reagent mix containing CoQ10 and DCIP in the assay buffer.
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding DHO.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity and the IC50 value of the inhibitor.
Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of the new inhibitor that is toxic to host cells.
Principle: Cell viability is assessed using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay. These assays measure metabolic activity, which correlates with the number of viable cells.
Materials:
-
Host cell line (e.g., Vero E6, A549, MDCK)
-
New DHODH inhibitor
-
Cell culture medium
-
96-well cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Spectrophotometer or luminometer
Procedure:
-
Seed the host cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the new inhibitor (and a vehicle control) for a duration that mirrors the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cell viability relative to the untreated controls and determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Antiviral Activity Assay (EC50 Determination)
Objective: To determine the concentration of the new inhibitor that is required to inhibit viral replication by 50%.
A. Plaque Reduction Assay
Principle: This assay quantifies the number of infectious virus particles. A viral plaque is a visible structure formed within a cell culture when a virus infects and lyses the surrounding cells. The reduction in the number of plaques in the presence of the inhibitor is a measure of its antiviral activity.
Materials:
-
Host cell line plated in 6-well or 12-well plates
-
Virus stock
-
New DHODH inhibitor
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet stain
Procedure:
-
Seed host cells and allow them to form a confluent monolayer.
-
Treat the cells with serial dilutions of the new inhibitor for 1-2 hours.
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
After a 1-hour adsorption period, remove the virus inoculum and add the semi-solid overlay medium containing the corresponding concentration of the inhibitor.
-
Incubate the plates for a period that allows for plaque formation (typically 2-5 days).
-
Fix the cells with a solution such as 10% formalin and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.
B. Viral Yield Reduction Assay
Principle: This assay quantifies the amount of infectious virus produced in the presence of the inhibitor by measuring the viral RNA in the cell culture supernatant.
Materials:
-
Host cells seeded in multi-well plates
-
Virus stock
-
New DHODH inhibitor
-
RNA extraction kit
-
RT-qPCR reagents and instrument
Procedure:
-
Seed host cells and treat them with serial dilutions of the new inhibitor.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI).
-
After a defined incubation period (e.g., 24, 48, or 72 hours), collect the cell culture supernatant.
-
Extract viral RNA from the supernatant.
-
Quantify the viral RNA using RT-qPCR.
-
Determine the EC50 value by plotting the reduction in viral RNA levels against the log of the inhibitor concentration.
Target Validation with DHODH Knockout Cells
Objective: To confirm that the antiviral activity of the new inhibitor is specifically due to the inhibition of DHODH.
Principle: A DHODH knockout cell line is generated using CRISPR-Cas9 gene editing. The antiviral activity of the inhibitor is then tested in these cells. If the inhibitor's effect is diminished or absent in the knockout cells, it confirms that DHODH is the primary target.
Procedure:
-
Design and synthesize guide RNAs (gRNAs) targeting the DHODH gene.
-
Deliver the Cas9 nuclease and gRNAs into the host cell line via transfection or transduction.
-
Select and isolate single-cell clones that have the DHODH gene knocked out.
-
Verify the knockout at the genomic and protein levels.
-
Perform viral infection and inhibitor treatment assays in both the wild-type and DHODH knockout cell lines.
-
Compare the antiviral efficacy of the new inhibitor in both cell lines.
In Vivo Animal Models
Objective: To evaluate the efficacy, pharmacokinetics, and safety of the new DHODH inhibitor in a living organism.
Principle: An appropriate animal model that mimics human viral infection is used. The choice of model depends on the virus being studied (e.g., ferrets or mice for influenza).
Procedure (General Outline for Influenza in Mice):
-
Challenge mice with a lethal or sub-lethal dose of the influenza virus.
-
Administer the new DHODH inhibitor at various doses and schedules (prophylactic or therapeutic).
-
Monitor the animals for clinical signs of illness (e.g., weight loss, mortality).
-
Collect samples (e.g., lung tissue, nasal washes) at different time points to determine viral titers and assess lung pathology.
-
Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.
-
Perform toxicology studies to identify any potential adverse effects.
By following this comprehensive validation framework, researchers can rigorously assess the antiviral potential of a new DHODH inhibitor and generate the robust data required for further preclinical and clinical development.
References
A Researcher's Guide to Cross-Validating Dihydroorotate Dehydrogenase (DHODH) Inhibitor Screening Hits
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common screening methodologies for identifying Dihydroorotate Dehydrogenase (DHODH) inhibitors. It offers detailed experimental protocols and supporting data to facilitate the cross-validation of initial screening results, a critical step in the early stages of drug discovery.
Dihydroorotate Dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] This pathway is particularly vital for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.[1][2] High-throughput screening (HTS) campaigns are often the first step in identifying novel DHODH inhibitors. However, initial hits from a single screening assay require rigorous cross-validation using orthogonal methods to confirm their activity and mechanism of action, thereby reducing the likelihood of false positives.
This guide compares two primary methodologies for DHODH inhibitor screening: direct biochemical assays and secondary cell-based assays. It also details a crucial cross-validation experiment, the uridine rescue assay, to confirm on-target activity.
Comparative Analysis of Screening Methodologies
The selection of a primary screening assay and subsequent validation methods is critical for a successful inhibitor discovery campaign. Biochemical assays offer a direct measure of enzyme inhibition, while cell-based assays provide insights into a compound's activity in a more physiologically relevant context.
| Parameter | Biochemical Assay (DCIP) | Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) | Cell Painting Assay (CPA) |
| Principle | Measures direct inhibition of recombinant DHODH enzyme activity by monitoring the reduction of an electron acceptor.[3][4] | Assesses the impact of inhibitors on the proliferation and viability of cancer cell lines that rely on de novo pyrimidine synthesis. | A high-content, image-based assay that generates morphological profiles of cells upon compound treatment to identify phenotypic signatures associated with DHODH inhibition. |
| Throughput | High | High | Medium to High |
| Key Readout | IC50 (Half-maximal Inhibitory Concentration) | EC50 (Half-maximal Effective Concentration) | Morphological fingerprint, biosimilarity score |
| Advantages | - Direct measure of target engagement- High sensitivity and reproducibility- Fewer confounding factors than cell-based assays | - More physiologically relevant- Assesses cell permeability and potential cytotoxicity- Can identify compounds that require metabolic activation | - Unbiased, multiparametric analysis- Can differentiate mechanisms of action (e.g., pyrimidine vs. folate metabolism impairment)- Detects inhibitors at their site of action in cells |
| Disadvantages | - May identify inhibitors that are not cell-permeable or are unstable in cellular environments- Does not account for off-target effects | - Susceptible to off-target cytotoxicity- Indirect measure of DHODH inhibition | - Requires specialized imaging and data analysis infrastructure- Throughput may be lower than simpler viability assays |
| Z'-factor | Often ≥ 0.8, indicating a robust assay | Variable, typically 0.5 - 0.9 | Not typically reported in the same manner |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
DHODH Enzymatic Inhibition Assay (DCIP Assay)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Substrate: L-dihydroorotic acid (DHO)
-
Electron Acceptor: 2,6-dichloroindophenol (DCIP) and Coenzyme Q10
-
Test compounds dissolved in DMSO
-
96-well or 384-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHODH enzyme, DCIP, and Coenzyme Q10 in each well of the microplate.
-
Add serial dilutions of the test compounds or DMSO as a vehicle control to the wells.
-
Pre-incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, L-dihydroorotic acid.
-
Immediately measure the decrease in absorbance at 600-650 nm over a period of time (e.g., 10 minutes) using a microplate reader.
-
Calculate the rate of DCIP reduction to determine DHODH activity.
-
The percentage of inhibition for each compound concentration is calculated relative to the DMSO control, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (WST-1/MTT Method)
This assay assesses the effect of DHODH inhibitors on the proliferation of cancer cells.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound on the proliferation of a relevant cell line (e.g., acute myeloid leukemia cell lines like MOLM-13).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with a serial dilution of the test compound (and a vehicle control) for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for WST-1).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the EC50 value.
Cross-Validation: Uridine Rescue Assay
This functional assay is crucial to confirm that the observed anti-proliferative effects of an inhibitor are specifically due to the disruption of the de novo pyrimidine synthesis pathway.
Objective: To verify that the cellular effects of the inhibitor can be reversed by bypassing the DHODH-dependent pathway.
Procedure:
-
Follow the protocol for the Cell Proliferation Assay (steps 1 and 2).
-
Prepare a parallel set of plates where cells are co-treated with the serial dilution of the test compound and a final concentration of uridine (e.g., 100 µM).
-
Include a vehicle control and a uridine-only control.
-
Incubate the cells for the same duration (e.g., 72 hours).
-
Measure cell viability using a standard method as described above.
-
Data Analysis: Compare the viability of cells treated with the inhibitor alone to those co-treated with the inhibitor and uridine. A significant increase in viability in the co-treated wells indicates a successful rescue and confirms the inhibitor's on-target mechanism.
Visualizing the Process and Pathway
To better understand the experimental logic and the biological context, the following diagrams illustrate the DHODH signaling pathway and a typical cross-validation workflow.
Caption: DHODH is a key enzyme in the de novo pyrimidine synthesis pathway.
Caption: A logical workflow for screening and validating DHODH inhibitors.
References
A Comparative Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly focused on targeting metabolic pathways that are essential for tumor growth and survival. One such critical target is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway.[1][2] Rapidly proliferating cancer cells are highly dependent on this pathway to produce the necessary pyrimidine nucleotides for DNA and RNA synthesis.[1][3] Consequently, inhibiting DHODH presents a promising therapeutic strategy to selectively impede cancer cell growth, induce differentiation, and trigger apoptosis.[4]
This guide provides a comparative analysis of several key DHODH inhibitors, summarizing their performance across various cancer cell lines. It includes quantitative data on their enzymatic and cellular activities, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular pathways and experimental workflows.
Mechanism of Action: Disrupting Pyrimidine Supply
DHODH is located on the inner mitochondrial membrane and facilitates the conversion of dihydroorotate to orotate, a crucial step for producing uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. DHODH inhibitors bind to the enzyme, blocking its catalytic function. This leads to a rapid depletion of the intracellular pyrimidine pool, which starves cancer cells of the essential building blocks for nucleic acid synthesis. The downstream effects are profound, leading to cell cycle arrest, particularly in the S-phase, induction of apoptosis, and in certain cancers like Acute Myeloid Leukemia (AML), the promotion of cellular differentiation.
Quantitative Comparison of DHODH Inhibitors
The efficacy of DHODH inhibitors can be quantified at both the enzymatic and cellular levels. The half-maximal inhibitory concentration (IC50) against purified human DHODH enzyme indicates target potency, while cellular assays reveal the functional consequences of this inhibition on cancer cell proliferation, viability, and differentiation.
Table 1: In Vitro Enzymatic Inhibition of Human DHODH
| Inhibitor | IC50 (nM) | Reference(s) |
| Dhodh-IN-16 | 0.396 | |
| BAY 2402234 | 1.2 | |
| H-006 | 3.8 | |
| Brequinar | 4.5 - 20 | |
| ASLAN003 (Farudodstat) | 35 | |
| Dhodh-IN-15 | 210 | |
| Indoluidin D | 210 | |
| A77 1726 (Teriflunomide) | 411 - 1100 |
Table 2: Cellular Activity of DHODH Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Assay Type | IC50 / EC50 (nM) | Reference(s) |
| Dhodh-IN-16 | MOLM-13 (AML) | Cell Viability | 0.2 | |
| BAY 2402234 | 9 Leukemia Lines | Proliferation | 0.08 - 8.2 | |
| MOLM-13, HEL (AML) | Differentiation (CD11b) | 3.16, 0.96 | ||
| ASLAN003 | THP-1, MOLM-14, KG-1 (AML) | Proliferation | 152, 582, 382 | |
| THP-1, MOLM-14, KG-1 (AML) | Differentiation (CD11b) | Induces significant increase | ||
| Dhodh-IN-15 | NCI-H226, HCT-116, MDA-MB-231 | Cytotoxicity | 950 - 2810 | |
| Brequinar | Breast Cancer Cells | Cell Proliferation | Effective in sensitive subtypes | |
| Leflunomide | Breast Cancer Cells | Cell Proliferation | Effective in sensitive subtypes |
Note: IC50 and EC50 values can vary depending on assay conditions, cell lines, and incubation times.
Downstream Cellular Consequences
The depletion of pyrimidines triggers a complex cellular response. In cancer cells, this metabolic stress culminates in several anti-tumorigenic outcomes. Inhibition of DHODH has been shown to cause cell cycle arrest, activate apoptotic pathways, and, notably in hematologic malignancies, induce differentiation. Some inhibitors have also been linked to the modulation of other critical cellular processes, such as the activation of AP-1 transcription by ASLAN003, which contributes to its differentiation-promoting capacity.
Experimental Protocols
Objective comparison of DHODH inhibitors requires standardized and reproducible experimental methodologies. Below are protocols for key assays used to characterize these compounds.
DHODH Enzymatic Activity Assay (DCIP-Based)
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).
-
Objective: To determine the in vitro IC50 value of an inhibitor against purified human DHODH.
-
Materials:
-
Recombinant human DHODH protein
-
Test inhibitor (e.g., BAY 2402234)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM KCl, 0.05% Triton X-100, pH 8.0)
-
Dihydroorotate (DHO), Coenzyme Q10 (CoQ10), and DCIP
-
96-well microplate and plate reader
-
-
Methodology:
-
Prepare serial dilutions of the test inhibitor in DMSO and then dilute in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, CoQ10, DCIP, and varying concentrations of the inhibitor.
-
Pre-incubate the plate for a set time (e.g., 30 minutes at 25°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, DHO.
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each inhibitor concentration relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Cell Viability / Proliferation Assay
This assay assesses the effect of a DHODH inhibitor on the proliferation and viability of cancer cells.
-
Objective: To determine the IC50 value of an inhibitor on cancer cell growth.
-
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, THP-1)
-
Complete cell culture medium
-
Test inhibitor
-
96-well plates (opaque-walled for luminescent assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Luminometer or spectrophotometer
-
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 48-72 hours).
-
At the end of the incubation, add the cell viability reagent according to the manufacturer's protocol (e.g., CellTiter-Glo®).
-
After a short incubation to stabilize the signal, measure luminescence or absorbance.
-
Calculate the percentage of cell viability relative to untreated or vehicle-treated control cells.
-
Plot the viability data against the log of the inhibitor concentration to determine the IC50 value.
-
Cell Differentiation Assay (Flow Cytometry)
In AML, DHODH inhibitors are potent inducers of myeloid differentiation, which can be quantified by measuring the expression of cell surface markers like CD11b.
-
Objective: To quantify the differentiation-inducing effect of a DHODH inhibitor on AML cells.
-
Materials:
-
AML cell line (e.g., THP-1, MOLM-14)
-
Test inhibitor
-
Fluorescently-conjugated antibody against a differentiation marker (e.g., PE-conjugated anti-CD11b)
-
Flow cytometer
-
-
Methodology:
-
Culture AML cells in the presence of the test inhibitor or vehicle control for several days (e.g., 4-6 days).
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with the fluorescently-conjugated antibody (e.g., anti-CD11b) on ice, protected from light.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of cells positive for the differentiation marker (e.g., CD11b+ population).
-
Compare the percentage of differentiated cells in the treated samples to the control samples.
-
Conclusion
DHODH inhibitors represent a promising class of targeted therapies for various cancers, particularly hematologic malignancies like AML. Compounds such as BAY 2402234 and Dhodh-IN-16 demonstrate exceptionally high potency at the sub-nanomolar and low-nanomolar level, respectively, in both enzymatic and cellular assays. Others, like ASLAN003, show potent differentiation-inducing activity in AML cell lines. The choice of inhibitor and its potential clinical application will depend on its specific activity profile across different cancer types, its therapeutic window, and its downstream mechanistic effects. The protocols and comparative data presented in this guide offer a foundational resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of this important drug class.
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. scbt.com [scbt.com]
A Head-to-Head Battle: Novel DHODH Inhibitor BAY 2402234 versus PTC299 in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel dihydroorotate dehydrogenase (DHODH) inhibitor, BAY 2402234, and PTC299 (tovorafenib), a compound with a dual mechanism of action. This analysis is based on publicly available preclinical and clinical data, offering insights into their respective mechanisms, efficacy, and experimental validation.
This report delves into the distinct and overlapping functionalities of two potent anti-cancer agents: BAY 2402234, a selective inhibitor of the de novo pyrimidine synthesis pathway, and PTC299, initially developed as a pan-RAF kinase inhibitor and later identified as a potent DHODH inhibitor. Understanding the nuances of their activity is crucial for strategic drug development and clinical application.
Executive Summary
BAY 2402234 emerges as a highly potent and selective DHODH inhibitor with demonstrated efficacy in preclinical models of acute myeloid leukemia (AML), colorectal cancer (CRC), and glioblastoma.[1][2][3] Its mechanism is centered on the disruption of pyrimidine biosynthesis, a critical pathway for rapidly proliferating cancer cells. PTC299, also known as tovorafenib, presents a more complex profile. While it is a potent inhibitor of the RAS-RAF-MEK-ERK signaling pathway, it also exhibits significant DHODH inhibitory activity, contributing to its anti-leukemic effects.[4][5] This dual activity makes PTC299 a unique agent, though its clinical development has primarily focused on its RAF inhibitory properties. This guide will dissect these differences and similarities, providing a data-driven comparison to inform research and development decisions.
Data Presentation: Quantitative Comparison of BAY 2402234 and PTC299
The following tables summarize the available quantitative data for both inhibitors, providing a clear comparison of their potency and efficacy in various preclinical models.
Table 1: In Vitro Potency
| Parameter | BAY 2402234 | PTC299 (tovorafenib) |
| Target | DHODH | DHODH & Pan-RAF Kinase |
| DHODH IC50 | 1.2 nM (human recombinant) | Potent inhibitor of DHODH in isolated mitochondria, with potency similar to brequinar |
| RAF Kinase IC50s | Not reported | BRAF V600E: 7.1 nM |
| Wild-type BRAF: 10.1 nM | ||
| Wild-type CRAF: 0.7 nM | ||
| Anti-proliferative IC50s | ||
| Leukemia Cell Lines | 0.08 - 8.2 nM (across 9 cell lines) | OCI-AML3: 4.43 nM |
| HL60: 59.7 nM | ||
| Primary AML blasts: 18-90 nM | ||
| Solid Tumor Cell Lines | Diffuse Midline Glioma cell lines: <1 nM | Not explicitly reported for DHODH-mediated effects. |
Table 2: In Vivo Efficacy
| Model Type | Cancer Type | Compound | Dosing | Key Findings |
| Xenograft | Acute Myeloid Leukemia (MOLM-13) | BAY 2402234 | 1.25, 2.5, 5 mg/kg, p.o. | Dose-dependent reduction in tumor volume. |
| Xenograft | Acute Myeloid Leukemia (MV4-11) | BAY 2402234 | 1.25, 2.5, 5 mg/kg, p.o. | Dose-dependent reduction in tumor volume. |
| Disseminated Xenograft | Acute Myeloid Leukemia (HL-60) | BAY 2402234 | 5 mg/kg, daily | Nearly doubled median survival from 13 to 25 days. |
| PDX Model | Acute Myeloid Leukemia | PTC299 | Not specified | Improved median survival from 30 to 40 days. |
| PDX Screen | Colorectal Cancer | BAY 2402234 | Not specified | Tumor growth inhibition in over 60% of models. |
| Xenograft | BRAF Fusion Melanoma | PTC299 (tovorafenib) | 17.5 & 25 mg/kg, p.o., daily | Resulted in tumor regression. |
| Orthotopic Xenograft | Glioblastoma | BAY 2402234 | Daily, p.o. | Significantly impaired tumor growth and prolonged survival. |
Signaling Pathways and Mechanisms of Action
The disparate primary targets of BAY 2402234 and PTC299 dictate their distinct signaling pathway interventions.
BAY 2402234: Targeting De Novo Pyrimidine Synthesis
BAY 2402234's mechanism of action is the specific inhibition of DHODH, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of pyrimidine nucleotides, the building blocks of DNA and RNA. Rapidly dividing cancer cells have a high demand for these nucleotides, making them particularly vulnerable to DHODH inhibition. By blocking this pathway, BAY 2402234 leads to pyrimidine starvation, cell cycle arrest, and apoptosis in cancer cells.
PTC299 (tovorafenib): Dual Inhibition of RAF Kinase and DHODH
PTC299's primary recognized mechanism is the inhibition of the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. It is a pan-RAF inhibitor, targeting both wild-type and mutated forms of BRAF and CRAF. However, compelling evidence demonstrates that PTC299 also potently inhibits DHODH, leading to the disruption of pyrimidine synthesis, particularly in hematologic malignancies. This dual mechanism suggests a broader therapeutic potential than a single-target agent.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate DHODH inhibitors.
DHODH Enzyme Activity Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Coenzyme Q10 (decyubiquinone)
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP) as an electron acceptor
-
Test compound (e.g., BAY 2402234)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, Coenzyme Q10, and DCIP.
-
Add the diluted test compound to the respective wells.
-
Initiate the reaction by adding a mixture of the DHODH enzyme and its substrate, DHO.
-
Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol)
Objective: To determine the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13 for AML)
-
Complete cell culture medium
-
Test compound (e.g., BAY 2402234 or PTC299)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to attach or stabilize overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
In Vivo Xenograft Tumor Model (General Workflow)
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Logical Comparison of BAY 2402234 and PTC299
The following diagram illustrates a logical comparison of the key attributes of both compounds.
Conclusion
This comparative guide highlights that BAY 2402234 is a highly specialized and potent inhibitor of DHODH, offering a targeted approach for cancers dependent on de novo pyrimidine synthesis. Its efficacy in preclinical models of both hematologic and solid tumors underscores its potential as a valuable therapeutic agent.
PTC299 (tovorafenib), on the other hand, presents a unique dual-inhibitory profile against both the RAF kinase and DHODH. While its clinical development has focused on its RAF-targeting properties, its DHODH inhibitory activity, particularly in AML, should not be overlooked. This dual mechanism could offer advantages in certain cancer contexts, potentially overcoming resistance mechanisms associated with single-pathway inhibition.
For researchers, the choice between these inhibitors will depend on the specific research question and the cancer model being investigated. For cancers driven by RAF mutations, PTC299 is the logical choice. However, for malignancies identified as having a high reliance on the de novo pyrimidine synthesis pathway, BAY 2402234 represents a more direct and potent tool. The unexpected DHODH activity of PTC299 also opens up new avenues for investigating the interplay between signaling and metabolic pathways in cancer. Further research, including head-to-head clinical trials, will be necessary to fully elucidate the therapeutic potential of these two promising anti-cancer agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
- 3. DHODH inhibition impedes glioma stem cell proliferation, induces DNA damage, and prolongs survival in orthotopic glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting of Hematologic Malignancies with PTC299, A Novel Potent Inhibitor of Dihydroorotate Dehydrogenase with Favorable Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Comparative Guide to DHODH Inhibitors: Effects on Host Cell Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of prominent Dihydroorotate Dehydrogenase (DHODH) inhibitors, focusing on their effects on host cell metabolism. DHODH is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for producing the nucleotide building blocks of DNA and RNA.[1][3] Rapidly proliferating cells, such as cancer cells, activated immune cells, and virus-infected cells, exhibit a strong dependence on this pathway to meet their high demand for nucleotides, making DHODH a compelling therapeutic target.[1]
Inhibiting DHODH depletes the intracellular pyrimidine pool, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This guide summarizes key quantitative data, provides detailed experimental protocols for assessing inhibitor effects, and visualizes the underlying metabolic pathways to aid in research and drug development.
Mechanism of Action: Disrupting Pyrimidine Synthesis
DHODH inhibitors block the conversion of dihydroorotate (DHO) to orotate. This action is central to their effect on cellular metabolism. The enzyme's location on the inner mitochondrial membrane links pyrimidine synthesis directly to the electron transport chain. Inhibition not only depletes pyrimidines but can also impact mitochondrial respiration. The primary mechanism involves starving rapidly dividing cells of essential precursors for nucleic acid synthesis, thereby inhibiting their proliferation.
References
Replicating Published Findings on DHODH Inhibitor S312: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dihydroorotate dehydrogenase (DHODH) inhibitor S312 with other relevant alternatives, supported by experimental data and detailed methodologies. The objective is to offer a resource for researchers seeking to understand and potentially replicate the published findings on S312's potent antiviral activity.
Executive Summary
S312 is a potent, novel inhibitor of human DHODH, an enzyme crucial for the de novo pyrimidine biosynthesis pathway. The initial discovery and characterization of S312 have positioned it as a promising broad-spectrum antiviral agent against a range of RNA viruses. This guide summarizes the key findings from the original publication, provides comparative data for other DHODH inhibitors, and details the necessary experimental protocols to facilitate independent validation and further research. While the initial findings are significant, it is important to note that, to date, independent published replications of the specific antiviral efficacy of S312 have not been prominently identified.
Data Presentation: Comparative Efficacy of DHODH Inhibitors
The following tables summarize the quantitative data on the inhibitory potency and antiviral activity of S312 in comparison to other DHODH inhibitors.
Table 1: In Vitro DHODH Enzyme Inhibition
| Compound | Target | IC50 (nM) | Source |
| S312 | Human DHODH | 29.2 | [1] |
| S416 | Human DHODH | 7.5 | [1] |
| Teriflunomide | Human DHODH | 307.1 | [1] |
| Brequinar | Human DHODH | 12 | |
| HOSU-53 | Human DHODH | - | [2] |
| JNJ-74856665 | Human DHODH | - | [3] |
| FF1215T | Human DHODH | 9 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 indicates higher potency. Data for HOSU-53 and JNJ-74856665 are from preclinical development and specific IC50 values were not publicly disclosed in the provided sources.
Table 2: In Vitro Antiviral Activity
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Source |
| S312 | Influenza A (WSN) | MDCK | 2.37 | >200 | >84.4 | |
| S312 | SARS-CoV-2 | Vero | 1.56 | 158.2 | 101.4 | |
| S416 | Influenza A (WSN) | MDCK | 0.061 | 1.63 | 26.7 | |
| S416 | SARS-CoV-2 | Vero | 0.017 | 178.6 | 10,505.9 | |
| Teriflunomide | Influenza A (WSN) | MDCK | 35.02 | 178.5 | 5.1 | |
| Brequinar | Influenza A | - | 0.241 | 2.87 | 11.9 | |
| Compound 11 | Influenza A (H1N1) | - | 0.85 | - | - | |
| Compound 11 | SARS-CoV-2 | - | 3.60 | - | - |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that is cytotoxic to 50% of cells. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's specificity for the virus versus the host cell; a higher SI is desirable.
Experimental Protocols
To facilitate the replication of the published findings on S312, detailed methodologies for key experiments are provided below.
DHODH Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DHODH.
Principle: The activity of recombinant human DHODH is determined by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), in the presence of the substrate dihydroorotate.
Materials:
-
Recombinant human DHODH (N-terminal His-tagged, transmembrane domain deleted)
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Coenzyme Q (Ubiquinone)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds (e.g., S312) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and the test compound dilutions. Include a vehicle control (DMSO) and a positive control (a known DHODH inhibitor).
-
Incubate the plate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of DHO and DCIP to each well.
-
Immediately monitor the decrease in absorbance at 600 nm over time using a plate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
This assay determines the ability of a compound to protect cells from virus-induced cell death (cytopathic effect, CPE).
Principle: In the presence of an effective antiviral compound, cells infected with a virus will be protected from the lytic effects of viral replication, and cell viability will be maintained.
Materials:
-
Host cell line susceptible to the virus (e.g., MDCK for influenza, Vero for SARS-CoV-2)
-
Virus stock with a known titer (e.g., TCID50/mL)
-
Cell culture medium (e.g., DMEM) with appropriate supplements (e.g., FBS, antibiotics)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Seed the host cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
Incubate the plates for a period sufficient for the virus to cause significant CPE in the control wells (e.g., 48-72 hours).
-
Visually inspect the cells for CPE using a microscope.
-
Quantify cell viability by adding a cell viability reagent (e.g., MTS) and measuring the absorbance according to the manufacturer's protocol.
-
Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the EC50 value.
Cytotoxicity Assay (MTS Assay)
This assay measures the effect of a compound on the viability of uninfected cells to determine its toxicity profile.
Principle: Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Host cell line
-
Cell culture medium
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTS reagent
-
Incubator (37°C, 5% CO2)
-
Spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium and add the compound dilutions to the cells. Include a vehicle control (DMSO).
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value.
Visualizations
DHODH Signaling Pathway and Inhibition
Caption: The de novo pyrimidine synthesis pathway and the inhibitory action of S312 on the DHODH enzyme.
Experimental Workflow for Evaluating DHODH Inhibitors
Caption: A typical experimental workflow for the in vitro evaluation of novel DHODH inhibitors.
Logical Comparison of DHODH Inhibitors
Caption: A logical comparison of the key characteristics of S312 and other DHODH inhibitors.
References
- 1. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Discovery of JNJ-74856665: A Novel Isoquinolinone DHODH Inhibitor for the Treatment of AML - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of DHODH Inhibitors: A Comparative Guide to Combination Therapies
Introduction: Dihydroorotate dehydrogenase (DHODH) inhibitors, which block the de novo pyrimidine biosynthesis pathway, are a promising class of anti-cancer agents. While their single-agent efficacy can be limited, their true potential is being unlocked in combination with other therapies.[1][2][3] This guide provides a comparative analysis of the synergistic effects of DHODH inhibitors with various drug classes, supported by preclinical experimental data. The focus is on providing researchers, scientists, and drug development professionals with a clear overview of promising combination strategies and their underlying mechanisms.
Quantitative Analysis of Synergistic Effects
The following tables summarize key quantitative data from preclinical studies, illustrating the enhanced anti-tumor effects of combining DHODH inhibitors with other agents. Synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 denotes an additive effect, and CI > 1 signifies antagonism.
Table 1: DHODH Inhibitors in Combination with Chemotherapy
| Combination Partner | DHODH Inhibitor | Cancer Type | Key Quantitative Data | Observed Effect | Reference |
| Cisplatin | Brequinar | Cervical Cancer | In vitro: Combination of Brequinar (0.2 µM for CaSki; 0.1 µM for HeLa) and Cisplatin (2 µM for CaSki; 1 µM for HeLa) significantly reduced cell viability compared to single agents. In vivo: Significant reduction in tumor volume in xenograft models with the combination treatment. | Synergistic | [4] |
| Decitabine | PTC299 | Myelodysplastic Syndromes (MDS) | In vitro: Combination Index (CI) < 1 in MDS cell lines. In vivo: Combination of PTC299 and decitabine was more potent in prolonging the survival of mice in xenograft models than either agent alone. | Synergistic | [5] |
| Doxorubicin | Brequinar | Melanoma | In vivo: Combination of Brequinar and doxorubicin resulted in almost 90% tumor regression in nude mice bearing melanoma tumors. | Synergistic | |
| Doxorubicin | Isobavachalcone | Acute Myeloid Leukemia (AML) | In vitro: Synergistically induced cell death and restored sensitivity in doxorubicin-resistant AML cells. In vivo: Prolonged mouse survival in a systemic AML cell line xenograft model. | Synergistic |
Table 2: DHODH Inhibitors in Combination with Targeted Therapy
| Combination Partner | DHODH Inhibitor | Cancer Type | Key Quantitative Data | Observed Effect | Reference |
| Venetoclax (BCL2 Inhibitor) | Brequinar | High-Grade B-cell Lymphoma (HGBCL) | In vivo: Synergistic tumor growth inhibition in xenograft models with the combination treatment. | Synergistic | |
| Dipyridamole (ENT1/2 Inhibitor) | Brequinar | Colon and Pancreatic Cancer | In vitro: Brequinar is synergistic with dipyridamole. | Synergistic | |
| Dipyridamole (ENT1/2 Inhibitor) | MEDS433, Teriflunomide | Acute Myeloid Leukemia (AML) | In vitro (Primary AML cells): Combination resulted in a strong synergistic effect, with an average apoptotic rate of 61.49% in 10 out of 12 patient samples. | Synergistic |
Table 3: DHODH Inhibitors in Combination with Immunotherapy
| Combination Partner | DHODH Inhibitor | Cancer Type | Key Quantitative Data | Observed Effect | Reference |
| Anti-CTLA-4 plus anti-PD-1 | Brequinar | Melanoma | In vivo: Combination treatment significantly prolonged mouse survival compared to either therapy alone in the B16F10 melanoma model. | Additive/Synergistic | |
| Anti-CD38 mAb | Compound 41 | Multiple Myeloma (MM) | In vivo: Combination resulted in complete tumor regression in a subcutaneous MM xenograft model. | Synergistic |
Mechanisms of Synergy
The synergistic effects observed are rooted in complementary mechanisms of action. DHODH inhibition, by depleting pyrimidine pools, induces cellular stress and metabolic reprogramming, creating vulnerabilities that can be exploited by other drugs.
De Novo Pyrimidine Synthesis and Salvage Pathway Blockade
The primary action of DHODH inhibitors is the blockade of de novo pyrimidine synthesis. Cancer cells can sometimes compensate for this by utilizing the pyrimidine salvage pathway. Combining a DHODH inhibitor with an inhibitor of the salvage pathway, such as an ENT1/2 inhibitor, creates a dual blockade, leading to profound pyrimidine starvation and cell death.
Induction of Ferroptosis
DHODH inhibition has been shown to induce ferroptosis, a form of iron-dependent programmed cell death. This effect can be synergistically enhanced by combining DHODH inhibitors with agents like cisplatin, which also promote ferroptosis, leading to a more potent anti-cancer effect.
Enhancement of Antigen Presentation
A compelling mechanism of synergy involves the immune system. DHODH inhibition can upregulate the expression of genes in the antigen presentation pathway, leading to increased presentation of tumor antigens on the cell surface via MHC class I molecules. This makes cancer cells more visible to the immune system and enhances the efficacy of immune checkpoint blockade (ICB).
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the assessment of synergistic effects.
Cell Viability and Synergy Analysis
1. Cell Culture:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of the DHODH inhibitor, the combination drug, and their combination for a specified period (e.g., 48-72 hours).
3. Viability Assay (e.g., CCK-8 or MTT):
-
After treatment, a viability reagent (CCK-8 or MTT) is added to each well.
-
Plates are incubated for 1-4 hours.
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).
4. Synergy Calculation:
-
The Chou-Talalay method is commonly used to determine the Combination Index (CI).
-
Software such as CompuSyn is used to calculate CI values from the dose-response curves of single agents and their combination. A CI value less than 1 indicates synergy.
In Vivo Xenograft Studies
1. Animal Models:
-
Immunocompromised mice (e.g., nude or NOD/SCID) are typically used.
-
Human cancer cells are injected subcutaneously or orthotopically to establish tumors.
2. Tumor Growth and Treatment:
-
Once tumors reach a palpable size, mice are randomized into treatment groups (vehicle control, single agents, combination).
-
Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
3. Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
-
Tumor growth inhibition is calculated for each treatment group relative to the control group.
Conclusion
The preclinical data strongly support the synergistic potential of combining DHODH inhibitors with a range of other anti-cancer agents. These combinations can lead to enhanced efficacy, overcome resistance mechanisms, and potentially broaden the therapeutic window of DHODH inhibitors. The diverse mechanisms of synergy, from metabolic lethality to immune modulation, offer a rationale for the continued investigation of these combination strategies in clinical settings. Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from these promising therapeutic approaches.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Dhodh-IN-19
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Use protective gloves.
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, particularly if there is a risk of dust or aerosol formation.[1]
All handling of Dhodh-IN-19 should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An accessible safety shower and eye wash station must be available.[1]
Spill Management
In the event of a spill, adhere to the following procedures to mitigate exposure and contamination:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate personnel to a safe location.[2]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]
-
Absorption:
-
For liquid spills (e.g., solutions in DMSO), absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
For solid spills , the material can be collected by wet cloth or gently swept up to avoid creating dust.
-
-
Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol.
-
Collection and Disposal: Collect all contaminated materials in a suitable, labeled container for disposal. Dispose of the contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Proper Disposal Procedures
The proper disposal of this compound and associated waste is critical to ensure safety and environmental protection. Do not dispose of this compound down the drain or in regular trash.
Waste Segregation:
All waste materials contaminated with this compound must be treated as hazardous waste and segregated into clearly labeled, sealed, and appropriate waste containers.
-
Solid Waste: This category includes contaminated PPE (gloves, lab coats), plasticware (pipette tips, tubes), and any absorbent materials used for spills.
-
Liquid Waste: This consists of unused solutions of this compound (e.g., in DMSO) and contaminated solvents.
-
Empty Containers: Empty containers of this compound should be treated as hazardous waste unless they have been thoroughly decontaminated.
Disposal Workflow:
Caption: Waste segregation and disposal workflow for this compound.
Final Disposal:
Solid and liquid waste containing this compound must be disposed of in accordance with all applicable country, federal, state, and local regulations. This typically involves collection by a licensed hazardous waste disposal company.
Chemical and Physical Properties
While a comprehensive SDS for this compound is not publicly available, some chemical properties have been identified.
| Property | Value | Reference |
| CAS Number | 2742675-85-8 | |
| Molecular Formula | C22H18ClF6N3O3 | |
| Molecular Weight | 521.84 |
Storage Information
Proper storage is essential to maintain the stability of this compound and ensure safety.
| Condition | Duration |
| Powder at -20°C | 2 years |
| In DMSO at 4°C | 2 weeks |
| In DMSO at -80°C | 6 months |
| Data sourced from DC Chemicals |
It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance and protocols.
References
Personal protective equipment for handling Dhodh-IN-19
For Researchers, Scientists, and Drug Development Professionals
DHODH-IN-19 is a powerful compound utilized in cancer and inflammation research.[1][2] As with any potent bioactive compound, proper personal protective equipment (PPE), handling procedures, and disposal methods are paramount to protect laboratory personnel and the environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound in both solid and solution forms. The following table summarizes the recommended PPE.
| Activity | Required PPE |
| Handling Solid Compound | Lab coat, Chemical-resistant gloves (e.g., nitrile), Safety goggles |
| Preparing Solutions (e.g., in DMSO) | Lab coat, Chemical-resistant gloves, Safety goggles, Work in a chemical fume hood |
| Administering to Animals | Lab coat, Chemical-resistant gloves, Safety goggles or face shield |
| Waste Disposal | Lab coat, Chemical-resistant gloves, Safety goggles |
Note: This table is a summary of recommended PPE. Always refer to your institution's specific safety protocols.
Hazard Classification and Handling
While the specific hazard classification for this compound is not publicly documented, other DHODH inhibitors range from non-hazardous to acutely toxic if swallowed. For instance, DHODH-IN-14 is listed as not a hazardous substance, whereas Dhodh-IN-1 is classified as "Acute toxicity, oral (Category 4), H302," meaning it is harmful if swallowed[3][4]. Therefore, it is prudent to handle this compound with a degree of caution appropriate for a potentially hazardous substance.
Key Handling Precautions:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Use only in well-ventilated areas, preferably within a chemical fume hood when preparing solutions.
-
Do not eat, drink, or smoke in areas where the compound is handled.
Experimental Protocols: Preparation of Stock Solutions
A common solvent for DHODH inhibitors is dimethyl sulfoxide (DMSO). The following is a general protocol for preparing a stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term stability.
Operational and Disposal Plans
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. The following procedures are based on best practices for hazardous chemical waste.
Disposal of Solid this compound:
-
PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Collection: Collect unwanted solid this compound in a designated, clearly labeled hazardous waste container with a secure lid.
-
Labeling: Label the container as "Hazardous Waste" with the full chemical name "this compound".
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.
Disposal of this compound in DMSO Solution:
-
PPE: Wear the same PPE as for handling the solid form.
-
Collection: Collect the this compound/DMSO solution in a designated hazardous waste container for liquid organic waste.
-
Labeling: Label the container as "Hazardous Waste" and list all components, e.g., "this compound" and "Dimethyl Sulfoxide (DMSO)".
-
Storage: Store the sealed liquid waste container in a designated satellite accumulation area, using secondary containment to prevent spills.
-
Disposal: Arrange for pickup by your institution's EHS office.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of DHODH inhibitors and the workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
